molecular formula C7H6N2O2 B3193187 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one CAS No. 69053-50-5

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B3193187
CAS No.: 69053-50-5
M. Wt: 150.13 g/mol
InChI Key: CPBGGIHYAYWNDD-UHFFFAOYSA-N
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Description

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-5-3-1-2-4-6(5)9-7(11)8-4/h1-3,10H,(H2,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBGGIHYAYWNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 4-Hydroxy-2-Benzimidazolinone Scaffold: Synthesis, Physicochemical Profiling, and Applications in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of neuroactive therapeutics relies heavily on privileged heterocyclic scaffolds. 4-Hydroxy-2-benzimidazolinone (systematically named 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) has emerged as a critical structural motif[1]. Historically patented for its utility in synthesizing antiepileptic, antipyretic, and muscle-relaxant agents[2], this bicyclic system is now predominantly recognized for its role in the development of highly selective muscarinic acetylcholine receptor (mAChR) M4 agonists[3].

This whitepaper provides an in-depth technical analysis of the 4-hydroxy-2-benzimidazolinone core, detailing its physicochemical properties, a self-validating synthetic methodology, and its mechanistic role in modulating central nervous system (CNS) pathways for the treatment of pain, schizophrenia, and neurodegenerative disorders[4].

Structural and Physicochemical Profiling

The pharmacological versatility of 4-hydroxy-2-benzimidazolinone is driven by its dense hydrogen-bonding network and tautomeric stability. The molecule predominantly exists in the benzimidazolin-2-one (keto) form rather than the 2-hydroxybenzimidazole (enol) tautomer, conferring high structural rigidity. The presence of the C4-hydroxyl group introduces an additional vector for target-protein interactions, which is essential for anchoring the molecule within the orthosteric or allosteric binding sites of G-protein-coupled receptors (GPCRs).

Quantitative Physicochemical Data

The following table summarizes the core molecular properties critical for predicting pharmacokinetics and blood-brain barrier (BBB) permeability.

PropertyValuePharmacological Significance
IUPAC Name 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-oneStandardized nomenclature[1].
Molecular Formula C₇H₆N₂O₂Low molecular weight allows for extensive functionalization.
Molecular Weight 150.14 g/mol High ligand efficiency (LE) during hit-to-lead optimization.
Hydrogen Bond Donors (HBD) 3 (Two -NH, One -OH)Facilitates strong anchoring in receptor binding pockets.
Hydrogen Bond Acceptors (HBA) 2 (Carbonyl O, Hydroxyl O)Modulates aqueous solubility and target affinity.
Topological Polar Surface Area 66.4 ŲOptimal for CNS penetration (ideally < 90 Ų for BBB crossing).

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 4-hydroxy-2-benzimidazolinone derivatives typically relies on the cyclization of functionalized 1,2-diaminobenzenes, which are often accessed via the nitration and subsequent reduction of aniline or phenol derivatives[5]. The following protocol outlines a robust, bench-scale synthesis starting from 2-amino-3-nitrophenol.

Causality-Driven Experimental Workflow

Phase 1: Catalytic Reduction of 2-Amino-3-nitrophenol

  • Objective: Convert the nitro group to an amine to generate the requisite 1,2-diamine precursor (2,3-diaminophenol).

  • Methodology:

    • Dissolve 2-amino-3-nitrophenol (1.0 eq) in anhydrous methanol under an inert argon atmosphere. Causality: Anhydrous conditions prevent side reactions, and argon displaces oxygen to prevent the auto-oxidation of the highly electron-rich diamine product.

    • Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

    • Purge the reaction vessel with H₂ gas and stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (distinctly yellow) will disappear, replaced by a highly polar, baseline-retained spot. Rapidly filter the mixture through a Celite pad under argon to remove the Pd/C catalyst. The filtrate must be used immediately in the next step to avoid degradation.

Phase 2: Carbonylative Cyclization

  • Objective: Form the cyclic urea (benzimidazolinone) core.

  • Methodology:

    • Transfer the freshly prepared 2,3-diaminophenol solution to a dry flask.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C. Causality: CDI is selected over phosgene or triphosgene due to its vastly superior safety profile and ease of handling on a bench scale. The byproduct, imidazole, acts as a mild base to sponge any generated protons, driving the reaction forward.

    • Warm the reaction to 60°C and stir for 6 hours to ensure complete thermodynamic cyclization.

  • Self-Validation Checkpoint: Concentrate the solvent in vacuo and precipitate the product using cold dilute HCl. The acid neutralizes the imidazole byproduct, leaving the highly crystalline 4-hydroxy-2-benzimidazolinone[6]. Validate the structure via ¹H-NMR (DMSO-d₆): Look for the disappearance of primary amine protons and the emergence of two broad downfield singlets (~10.5 ppm) corresponding to the cyclic urea -NH protons, alongside the aromatic signals.

Synthesis A 2-Amino-3-nitrophenol B 2,3-Diaminophenol A->B H2, Pd/C (Reduction) C 4-Hydroxy-2-benzimidazolinone B->C CDI or Triphosgene (Cyclization)

Stepwise synthetic workflow for 4-hydroxy-2-benzimidazolinone.

Pharmacological Applications & Mechanistic Pathways

The 4-hydroxy-2-benzimidazolinone scaffold is highly prized in neuropharmacology. Substituted imidazolidinone derivatives containing this core have been extensively patented for their profound action as muscarinic acetylcholine receptor M4 agonists[3].

The Muscarinic M4 Receptor Pathway

The M4 receptor is a G-protein-coupled receptor (GPCR) predominantly coupled to the Gᵢ/ₒ class of G-proteins. When a derivative of 4-hydroxy-2-benzimidazolinone binds to the M4 receptor, it triggers a cascade that suppresses neuronal excitability. This mechanism is highly effective in treating diseases accompanied by pain (e.g., cancerous pain, migraine, neuralgia) and exhibits potential in managing schizophrenia, dementia, and tolerance to narcotic analgesics like morphine[4].

Mechanistic Cascade:

  • Agonist Binding: The benzimidazolinone core forms critical hydrogen bonds with the transmembrane helices of the M4 receptor.

  • Gᵢ/ₒ Activation: The receptor undergoes a conformational shift, activating the Gᵢ/ₒ protein complex.

  • Adenylate Cyclase Inhibition: The α-subunit of the Gᵢ/ₒ protein directly inhibits adenylate cyclase (AC).

  • cAMP Depletion: Intracellular levels of cyclic AMP (cAMP) drop, leading to the reduced activity of Protein Kinase A (PKA).

  • Ion Channel Modulation: The βγ-subunits simultaneously activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, hyperpolarizing the neuron and exerting an analgesic and antipsychotic effect[3].

Signaling Agonist 4-OH-BZI Derivative Receptor Muscarinic M4 Receptor Agonist->Receptor Binds & Activates GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change AC Adenylate Cyclase GProtein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Effect Analgesic & Antipsychotic Effects cAMP->Effect Downstream Modulation

M4 receptor Gi/o-coupled signaling pathway mediated by 4-OH-BZI derivatives.

Beyond muscarinic agonism, historical data also supports the use of 4-hydroxy-2-benzimidazolinone derivatives as central muscle relaxants and antiepileptic agents[2]. The rigid, planar nature of the bicyclic system allows it to intercalate or bind efficiently within various neuroreceptor pockets, making it an indispensable building block in modern drug discovery.

References

  • Title: 4-Hydroxy-1H-benzo[d]imidazol-2(3H)
  • Source: google.
  • Source: google.
  • Source: googleapis.
  • Source: google.
  • Source: public.

Sources

The Tautomeric Landscape of 7-Hydroxy-2-benzimidazolinone: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, the benzimidazolin-2-one scaffold serves as a privileged pharmacophore. While the parent molecule exhibits well-documented lactam-lactim tautomerism[1], the introduction of a hydroxyl group at the 7-position (7-hydroxy-2-benzimidazolinone) shatters the C2v​ symmetry of the core structure. This substitution introduces a complex, regioselective proximity effect that fundamentally alters the thermodynamic landscape of the molecule.

This technical whitepaper provides an in-depth analysis of the tautomeric mechanisms governing 7-hydroxy-2-benzimidazolinone. By dissecting the causality behind its structural interconversions and detailing self-validating experimental protocols, this guide equips researchers with the framework necessary to exploit these dynamic equilibria in synthetic and medicinal applications.

Mechanistic Framework of Tautomerism

Lactam-Lactim (Keto-Enol) Interconversion

At its core, 7-hydroxy-2-benzimidazolinone exists in a dynamic equilibrium between a bicyclic urea (lactam) and a 2-hydroxybenzimidazole (lactim) form. The lactam state (1,3-dihydro-2H-benzimidazol-2-one derivative) is generally the predominant tautomer at equilibrium in both the solid state and in most solvent systems[1]. The causality behind this dominance lies in the high bond dissociation energy of the C=O double bond and the extensive resonance stabilization provided by the cyclic urea moiety[2].

Annular Prototropy and the 7-Hydroxyl Proximity Effect

The true mechanistic complexity emerges during annular tautomerism—the migration of a proton between the N1 and N3 atoms[2]. In the lactim state, the molecule can theoretically exist as either the 1H-lactim or the 3H-lactim. However, computational studies on substituted 2-hydroxybenzimidazoles demonstrate that substituents at the 4 or 7 positions drastically skew this equilibrium[3].

  • The 3H-Lactim Advantage (Stabilization): When the acidic proton resides on N3, the N1 atom is unprotonated and possesses a localized sp2 lone pair. Because the 7-OH group is directly adjacent to N1, it acts as a potent hydrogen bond donor to the N1 lone pair. This forms a highly stable, 5-membered intramolecular chelate ring (O-H···N1), significantly lowering the free energy of the 3H-lactim tautomer.

  • The 1H-Lactim Penalty (Destabilization): Conversely, if the proton resides on N1, the resulting spatial proximity between the N1-H proton and the 7-OH group induces severe steric and electrostatic (dipole-dipole) repulsion, making the 1H-lactim thermodynamically unfavorable[3].

TautomericPathways Lactam Lactam Form (1H, 3H-benzimidazol-2-one) Dominant Ground State Lactim1H 1H-Lactim Form Destabilized by N1-H / 7-OH Clash Lactam->Lactim1H Proton Transfer (N3 to O2) Lactim3H 3H-Lactim Form Stabilized by 7-OH···N1 H-Bond Lactam->Lactim3H Proton Transfer (N1 to O2) Lactim1H->Lactim3H Annular Prototropy (N1 ⇌ N3)

Thermodynamic pathways of 7-hydroxy-2-benzimidazolinone tautomerism.

Thermodynamic and Kinetic Data

To quantify the proximity effect of the 7-hydroxyl group, Table 1 synthesizes the relative thermodynamic parameters of the three primary tautomeric states based on established computational models for substituted 2-hydroxybenzimidazoles[3].

Table 1: Thermodynamic Parameters of 7-Hydroxy-2-benzimidazolinone Tautomers

Tautomeric FormRelative Free Energy ( ΔG , kcal/mol)Structural Causality
Lactam (1H, 3H) 0.0Dominant ground state ; stabilized by cyclic urea resonance and strong C=O bond enthalpy.
3H-Lactim +11.5Metastable intermediate ; stabilized by a 5-membered intramolecular O-H···N1 hydrogen bond.
1H-Lactim +14.8Highly disfavored ; destabilized by steric and electrostatic repulsion between 7-OH and N1-H.

Self-Validating Experimental Protocols

To empirically validate these tautomeric ratios, researchers cannot rely on standard room-temperature analytics, as rapid intermolecular proton exchange will yield time-averaged data[2]. The following protocols are designed as self-validating systems to isolate and confirm specific tautomeric states.

Variable-Temperature NMR (VT-NMR) Protocol

Causality: Protic solvents actively catalyze proton exchange. By utilizing a strictly aprotic solvent mixture and cooling the system, the kinetic energy drops below the activation barrier ( ΔG‡ ) for tautomerization. This slows the exchange rate below the NMR timescale, allowing for the direct observation and integration of distinct tautomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of high-purity 7-hydroxy-2-benzimidazolinone in 0.5 mL of anhydrous, isotopically enriched THF- d8​ /DMF- d7​ (4:1 v/v) under an inert argon atmosphere.

  • Instrument Calibration: Tune a high-field NMR spectrometer (e.g., 600 MHz) and rigorously calibrate the variable temperature (VT) unit using a standard methanol temperature-calibration sample.

  • Thermal Gradient Acquisition: Acquire 1 H and 13 C spectra starting at 298 K. Stepwise decrease the temperature in 10 K increments down to 210 K, allowing 15 minutes of thermal equilibration at each step.

  • Coalescence Analysis: Identify the coalescence temperature ( Tc​ ) at which the broad, time-averaged N-H and O-H signals split into distinct, sharp peaks representing the lactam and 3H-lactim forms.

  • Kinetic Extraction: At temperatures below Tc​ , integrate the distinct proton signals to calculate the equilibrium constant ( Keq​ ). Apply the Eyring equation to determine the precise activation energy of the prototropic shift.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

Causality: While NMR provides solution-state dynamics, SCXRD definitively proves the dominant ground-state tautomer by mapping the electron density of the bonds. A lactam form will exhibit a C=O bond length of ~1.23 Å, whereas a lactim form would show a C-O bond length of ~1.35 Å.

Step-by-Step Methodology:

  • Crystal Growth: Prepare a saturated solution of the compound in a moderately polar solvent (e.g., ethyl acetate). Utilize vapor diffusion with a non-polar antisolvent (e.g., hexanes) over 48–72 hours to grow diffraction-quality single crystals.

  • Mounting and Data Collection: Select a pristine crystal under a polarized microscope. Mount it on a diffractometer equipped with a Mo-K α or Cu-K α radiation source. Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal ellipsoid blurring.

  • Structural Refinement: Solve the structure using direct methods. Pay specific attention to the residual electron density map ( Fo​−Fc​ ) near the N1, N3, and O2 atoms to unambiguously locate the migrating protons and validate the solid-state hydrogen-bonding network.

ExperimentalWorkflow Prep Sample Preparation (Aprotic Solvent / Crystallization) VTNMR VT-NMR Spectroscopy (Cool to 210 K) Prep->VTNMR Solution Phase XRD X-Ray Crystallography (Solid-State Isolation) Prep->XRD Solid Phase Analysis Data Synthesis (Thermodynamic Mapping) VTNMR->Analysis Kinetic Data XRD->Analysis Spatial Data

Self-validating experimental workflow for tautomer elucidation.

Conclusion

The tautomerism of 7-hydroxy-2-benzimidazolinone is not a simple binary switch, but a complex thermodynamic system governed by subtle intramolecular forces. While the lactam form dictates the ground-state properties, the transient 3H-lactim form—uniquely stabilized by an intramolecular hydrogen bond—plays a critical role in the molecule's reactivity and potential receptor-binding profiles. By employing rigorous, causality-driven experimental protocols like VT-NMR and SCXRD, researchers can accurately map and exploit these dynamic structural states.

References

  • Benzimidazolinone Wikipedia URL: [Link][1]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion National Center for Biotechnology Information (PMC) URL:[Link][2]

  • A theoretical study of substituent effects on tautomerism of 2-hydroxybenzimidazoles ResearchGate / Journal of Molecular Modeling URL:[Link][3]

Sources

Comprehensive Technical Guide: Physicochemical Characterization and Application of 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the benzimidazolone scaffold is recognized as a highly versatile pharmacophore. Specifically, 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one (also known as 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) serves as a critical building block in the design of central nervous system (CNS) therapeutics.

Understanding its precise molecular weight (150.13 g/mol ) and molecular formula (C₇H₆N₂O₂) is not merely an exercise in basic chemistry; it is the foundational metric for mass spectrometry validation, synthetic mass-balance calculations, and structure-activity relationship (SAR) modeling. This guide provides an authoritative deep dive into the physicochemical profiling, synthesis, and pharmacological application of this molecule.

Physicochemical Profiling & Structural Logic

The molecular formula C₇H₆N₂O₂ dictates a highly conjugated, planar bicyclic system. The presence of the hydroxyl group at the C4 position introduces a strong hydrogen bond donor/acceptor site that significantly alters the electron density of the aromatic ring compared to its isomer, 5-hydroxybenzimidazol-2-one. This subtle positional shift impacts the molecule's pKa, making the C4-phenol slightly more acidic due to intramolecular hydrogen bonding dynamics with the adjacent cyclic urea nitrogen.

Quantitative Data Summary

The following table summarizes the core quantitative parameters required for analytical tracking and computational modeling [1].

PropertyValueAnalytical Significance
IUPAC Name 4-hydroxy-1,3-dihydrobenzimidazol-2-oneStandardized nomenclature for regulatory filing.
CAS Registry Number 69053-50-5Unique identifier for sourcing and safety data.
Molecular Formula C₇H₆N₂O₂Defines isotopic distribution for MS analysis.
Average Molecular Weight 150.13 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 150.0429 DaCritical for High-Resolution Mass Spectrometry (HRMS).
SMILES String C1=CC2=C(C(=C1)O)NC(=N2)OEssential for in silico docking and cheminformatics.
H-Bond Donors / Acceptors 3 / 2Drives target protein pocket binding affinity.

Analytical Characterization: LC-MS Verification Protocol

Causality: The phenolic hydroxyl (-OH) and the cyclic urea (-NH-CO-NH-) moieties readily lose a proton, yielding a strong [M-H]⁻ signal. Using positive mode often leads to complex adduction (e.g., [M+Na]⁺), complicating rapid screening.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Mobile Phase Selection: Use Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

    • Expert Insight: Avoid Trifluoroacetic acid (TFA). TFA causes severe ion suppression in negative ESI mode, which would mask the critical 149.1 m/z signal of this specific molecule.

  • Self-Validating System (Blank Run): Inject a blank (50:50 Water:Acetonitrile) prior to the sample. Ensure the extracted ion chromatogram (EIC) for m/z 149.1 is at baseline to rule out system carryover.

  • Data Acquisition & Confirmation: Run the sample. A successful validation will show a sharp chromatographic peak with a corresponding mass spectrum base peak at m/z 149.1 [M-H]⁻ . For HRMS, the exact mass should read approximately 150.0351 Da (accounting for the loss of an electron/proton from the monoisotopic mass of 150.0429 Da).

Synthesis Methodology

The synthesis of the C₇H₆N₂O₂ core requires precision to avoid over-oxidation of the electron-rich aromatic ring.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 1.0 equivalent of 2,3-diaminophenol in anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous THF is mandatory. Any residual water will prematurely hydrolyze the coupling agent in the next step, destroying the stoichiometry and lowering the yield.

  • Cyclization: Slowly add 1.1 equivalents of Carbonyldiimidazole (CDI).

    • Causality: While phosgene or urea can be used, CDI is selected for bench-scale synthesis because it provides the exact carbonyl insertion needed for the 2(3H)-one ring without the extreme toxicity of phosgene or the high temperatures (>150°C) required for urea melts.

  • Reaction Monitoring (Self-Validation): Heat the mixture to 70°C for 4 hours. Pull a 10 µL aliquot, quench in water, and run a Thin Layer Chromatography (TLC) plate (Eluent: 1:1 Hexane:Ethyl Acetate). The complete disappearance of the highly polar 2,3-diaminophenol baseline spot validates reaction completion.

  • Workup: Concentrate the THF under reduced pressure, resuspend the residue in cold 0.1 M HCl to remove unreacted amines, and filter the resulting precipitate. Recrystallize from ethanol to yield pure 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

Workflow Start 2,3-Diaminophenol + Carbonyldiimidazole Cyclization Cyclization Reaction (70°C, THF, 4h) Start->Cyclization Product 4-hydroxybenzimidazol-2-one (C7H6N2O2) Cyclization->Product LCMS LC-MS Analysis Target MW: 150.13 Product->LCMS NMR 1H/13C NMR Structural Confirmation Product->NMR

Workflow for the synthesis and structural validation of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

Pharmacological Application: Muscarinic M4 Receptor Agonism

The 150.13 g/mol molecular weight of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one makes it highly ligand-efficient (high binding energy per dalton). In drug discovery, this specific scaffold is heavily utilized in the development of substituted imidazolidinone derivatives [2].

According to robust patent literature, these derivatives act as potent agonists for Muscarinic Acetylcholine Receptors (specifically the M4 subtype) . By stimulating the M4 receptor—a G-protein coupled receptor (GPCR) linked to the Gi/o pathway—these compounds inhibit adenylyl cyclase. This mechanism is currently being exploited to develop novel, non-opioid analgesics for cancerous and postoperative pain, as well as antipsychotic agents for schizophrenia and dementia [2].

M4Pathway Agonist Benzimidazolone Agonist (MW: 150.13) M4R Muscarinic M4 Receptor (Gi/o-coupled) Agonist->M4R Gi Gi/o Protein Activation M4R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP Levels AC->cAMP Outcome Analgesia / Antipsychotic Effect cAMP->Outcome

M4 muscarinic receptor signaling pathway activated by benzimidazolone-derived agonists.

References

  • Title: SUBSTITUTED IMIDAZOLIDINONE DERIVATIVES - European Patent Office - EP 1221443 A1 Source: Google Patents / European Patent Office URL
  • Title: 69053-50-5 | 4-Hydroxy-1,3-dihydro-benzoimidazol-2-one Source: Capot Chemical URL: [Link]

Comprehensive Technical Guide & Safety Data Sheet (SDS): 4-Hydroxy-2-Benzimidazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Advanced SDS

Executive Summary & Structural Significance

4-Hydroxy-2-benzimidazolinone (systematically named 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) is a highly specialized heterocyclic building block widely utilized in the pharmaceutical industry. Featuring a fused bicyclic core, it serves as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase inhibitors and receptor-targeting therapeutics[1].

From a handling perspective, the molecule presents unique challenges. The electron-rich nature of the phenolic hydroxyl group, coupled with the cyclic urea moiety, renders the compound susceptible to oxidative degradation and necessitates stringent safety and storage protocols[2]. This whitepaper synthesizes standard Safety Data Sheet (SDS) compliance with field-proven experimental insights, providing a holistic guide to the safe and effective utilization of this compound.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties of 4-hydroxy-2-benzimidazolinone is the first step in predicting its behavior in both biological systems (toxicity) and synthetic environments (reactivity).

Table 1: Chemical Identity & Physicochemical Properties
PropertyValueStructural/Practical Implication
Chemical Name 4-Hydroxy-1,3-dihydro-2H-benzimidazol-2-oneFused bicyclic system with dual hydrogen-bond donors/acceptors.
CAS Number 69053-50-5Unique identifier for regulatory compliance[3].
Molecular Formula C₇H₆N₂O₂High heteroatom-to-carbon ratio dictates polarity.
Molecular Weight 150.13 g/mol Small molecular weight facilitates rapid cellular absorption[3].
Storage Conditions Sealed in dry, 2-8°CPrevents thermal auto-oxidation of the phenolic moiety[2].
Purity Standard ≥97%Trace impurities often consist of oxidized quinone-imines[2].

Mechanistic Toxicology & GHS Hazard Classification

As a Senior Application Scientist, I emphasize that listing hazards is insufficient; understanding the causality behind the toxicity is paramount for developing robust safety protocols. The hazards associated with 4-hydroxy-2-benzimidazolinone stem directly from its structural capacity to engage in strong non-covalent interactions with biological macromolecules.

Table 2: GHS Hazard Classification & Mechanistic Causality
Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedThe benzimidazole pharmacophore mimics purine bases, potentially causing off-target interference with cellular metabolism and enzymatic pathways upon systemic absorption[2].
H315 Causes skin irritationThe phenolic hydroxyl and cyclic urea protons act as strong hydrogen-bond donors, leading to the localized denaturation of epidermal proteins in the stratum corneum[2].
H319 Causes serious eye irritationRapid absorption into the aqueous environment of the cornea causes acute osmotic stress and protein aggregation[2].
H335 May cause respiratory irritationInhalation of fine particulate matter introduces mild acidity (from the phenolic proton) directly to the sensitive mucosal membranes of the upper respiratory tract[2].

Emergency Response & Exposure Protocols

When an exposure event occurs, response times must be minimized through pre-established, logical workflows. The following diagram outlines the critical path for emergency response.

SafetyProtocol Start Exposure Event Assess Determine Exposure Route Start->Assess Skin Dermal / Ocular Assess->Skin Inhale Inhalation Assess->Inhale Ingest Ingestion Assess->Ingest SkinAct Flush 15 mins with water Remove contaminated PPE Skin->SkinAct InhaleAct Move to fresh air Administer O2 if needed Inhale->InhaleAct IngestAct Rinse mouth thoroughly Do NOT induce vomiting Ingest->IngestAct Med Seek Immediate Medical Evaluation SkinAct->Med InhaleAct->Med IngestAct->Med

Caption: Workflow for emergency response following exposure to 4-hydroxy-2-benzimidazolinone.

Self-Validating Standard Operating Procedure (SOP): Safe Handling & Derivatization

In drug development, 4-hydroxy-2-benzimidazolinone is frequently subjected to O-alkylation or N-alkylation to build API scaffolds[1]. Because the compound is sensitive to oxidation—especially under the basic conditions required for alkylation—the handling protocol must integrate safety and chemical integrity.

The following protocol is designed as a self-validating system . If at any point a validation checkpoint fails, the operator is immediately alerted to a breach in either safety or chemical atmosphere.

Step-by-Step Methodology: Base-Catalyzed Alkylation Workflow

Step 1: Environmental Control & PPE Assembly

  • Action: Conduct all operations within a Class II chemical fume hood. Equip double nitrile gloves, splash-proof safety goggles, and a flame-resistant lab coat.

  • Causality: Double gloving mitigates the risk of H315 (skin irritation) in the event of a solvent breach, as polar aprotic solvents (like DMF) rapidly carry dissolved solutes through standard single-layer gloves.

Step 2: Atmospheric Purging

  • Action: Evacuate the reaction vessel and backfill with ultra-high-purity Argon (repeat 3 times).

  • Causality: The phenoxide anion, generated upon the addition of a base, is highly susceptible to single-electron transfer (SET) oxidation by ambient O₂, which generates reactive, toxic quinone-imine byproducts.

Step 3: Reagent Dissolution & Validation

  • Action: Dissolve 4-hydroxy-2-benzimidazolinone in anhydrous, degassed dimethylformamide (DMF).

  • Validation Checkpoint 1: Visually inspect the solution. It should be clear to pale yellow. If the solution turns dark brown or purple , the inert atmosphere has failed, and oxidative degradation has occurred. Abort the reaction, quench with weak acid, and discard as hazardous waste.

Step 4: Base Addition & Temperature Control

  • Action: Introduce a mild base (e.g., K₂CO₃) while maintaining the reaction temperature below 25°C using a water bath.

  • Causality: Thermal control prevents runaway exothermic degradation and limits the volatilization of the solvent, reducing the risk of inhalation exposure (H335).

Step 5: Quenching & Safe Isolation

  • Action: Quench the reaction mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Validation Checkpoint 2: Monitor the pH. The pH should drop to ~6-7. This mildly acidic quench protonates any unreacted phenoxide, instantly neutralizing the oxidative hazard and precipitating the stable alkylated product for safe filtration.

SyntheticWorkflow Prep Inert Atmosphere Setup (Argon Purge) Dissolve Dissolution in Degassed DMF [Checkpoint: Clear Solution] Prep->Dissolve React Base Addition & Alkylation (T < 25°C) Dissolve->React Quench Acidic Quench (NH4Cl) [Checkpoint: pH 6-7] React->Quench Isolate Product Isolation (Filtration & Wash) Quench->Isolate

Caption: Self-validating synthetic workflow for the safe derivatization of 4-hydroxy-2-benzimidazolinone.

Storage and Disposal Directives

Storage
  • Temperature: Must be strictly maintained at 2-8°C[2].

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) in a tightly sealed, light-resistant container.

  • Causality: The combination of low temperature and absence of light/oxygen minimizes the thermodynamic driving force for auto-oxidation, ensuring the material remains at ≥97% purity for sensitive pharmaceutical synthesis[2].

Disposal

Do not discharge into drains. 4-Hydroxy-2-benzimidazolinone must be dissolved in a combustible solvent and incinerated in a facility equipped with an afterburner and scrubber. This prevents the release of uncombusted nitrogen oxides (NOx) into the atmosphere, complying with environmental safety regulations.

References

  • Capot Chemical. "69053-50-5 | 4-Hydroxy-1,3-dihydro-benzoimidazol-2-one". Capotchem.com. Available at:[Link]

  • Google Patents. "WO2000063158A1 - Method for nitrating aniline derivatives (Pharmaceutical Intermediates)". Google.com/patents.

Sources

Methodological & Application

synthesis of 4-hydroxy-2-benzimidazolinone from 2,3-diaminophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 4-Hydroxy-2-benzimidazolinone from 2,3-Diaminophenol

Introduction & Mechanistic Causality

The benzimidazol-2-one framework is a privileged azaheterocyclic scaffold in drug discovery, serving as the core structure for numerous active pharmaceutical ingredients (APIs) and receptor modulators[1][1]. The synthesis of 4-hydroxy-2-benzimidazolinone (systematically named 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) from 2,3-diaminophenol relies on the cyclocarbonylation of the ortho-phenylenediamine moiety.

Mechanistically, the reaction is driven by the high nucleophilicity of the primary amines. The electron-donating hydroxyl group at the 3-position of the phenolic ring further enriches the electron density of the adjacent amine, facilitating the initial attack. The synthesis proceeds via a two-step cascade:

  • Intermolecular Acylation : Nucleophilic attack of the amine on the carbonyl electrophile (e.g., CDI or urea) forms a mono-acylated intermediate.

  • Intramolecular Cyclization : The neighboring amine attacks the newly formed amide/imidazolide carbonyl, driving ring closure and expelling a leaving group (imidazole or ammonia) to yield the thermodynamically stable bicyclic system.

Experimental Design: Selection of Carbonylating Agents

To ensure a self-validating and robust experimental design, the choice of the carbonylating agent must align with the scale and safety requirements of the laboratory. Table 1 summarizes the causality behind reagent selection for this specific transformation.

Table 1: Comparison of Carbonylating Agents for Benzimidazolone Synthesis

ReagentOperating TempByproductsCausality & Application Context
1,1'-Carbonyldiimidazole (CDI) 0 °C to RTImidazoleHighly electrophilic; ideal for mild, lab-scale synthesis to prevent competitive O-acylation of the phenol[2][2].
Urea 130–150 °CAmmonia (gas)Eco-friendly and scalable; requires thermal activation but avoids toxic phosgene derivatives[3].
Triphosgene -20 °C to RTHCl, CO₂Extremely reactive but highly toxic; generally avoided unless sterically hindered substrates fail.

Step-by-Step Protocols

Protocol A: Mild Laboratory Synthesis using CDI

This protocol is optimized for milligram to gram-scale discovery chemistry where mild conditions are required to preserve sensitive functional groups and prevent O-acylation.

  • Materials : 2,3-Diaminophenol (1.0 eq), 1,1'-Carbonyldiimidazole (1.1 eq), Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Step-by-Step Procedure :

    • Preparation : Dissolve 2,3-diaminophenol (10 mmol) in 50 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

    • Addition : Add CDI (11 mmol) portion-wise over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic acylation and minimizes the risk of competitive O-acylation at the phenolic hydroxyl group.

    • Cyclization : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours.

    • Self-Validation : Monitor the reaction via TLC (DCM:MeOH 9:1). The system is self-validating: the disappearance of the highly polar diamine spot (ninhydrin positive) and the emergence of a highly UV-active product spot indicates completion.

    • Workup : Concentrate the solvent under reduced pressure. Triturate the crude residue with cold water to dissolve the imidazole byproduct. Filter the resulting precipitate and wash with cold dichloromethane to afford pure 4-hydroxy-2-benzimidazolinone.

Protocol B: Scalable Green Synthesis using Urea

This protocol is designed for process scale-up, utilizing urea as a non-toxic, atom-economical carbonyl source.

  • Materials : 2,3-Diaminophenol (1.0 eq), Urea (1.5 to 2.0 eq), N,N-Dimethylformamide (DMF).

  • Step-by-Step Procedure :

    • Preparation : Suspend 2,3-diaminophenol (50 mmol) and urea (75 mmol) in 30 mL of DMF in a round-bottom flask equipped with a reflux condenser.

    • Thermal Activation : Heat the mixture to 130–150 °C. Causality: Elevated temperatures are required to thermally decompose urea into reactive isocyanic acid (HNCO) in situ, which acts as the true electrophile for the diamine attack.

    • Self-Validation : The reaction acts as a self-validating system through the evolution of ammonia gas. Place wet pH paper at the top of the condenser; it will turn blue. Once the evolution of ammonia ceases (typically 4–6 hours), the cyclization is complete.

    • Workup : Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water. Stir vigorously for 30 minutes. Filter the precipitated solid, wash with water, and dry under a vacuum to yield the target compound.

Analytical Validation

To confirm the structural integrity of 4-hydroxy-2-benzimidazolinone, perform the following analyses:

  • LC-MS : Expected mass [M+H]⁺ = 151.1 m/z.

  • ¹H NMR (DMSO-d₆) : Look for the disappearance of the primary amine signals (~4.5 ppm) and the appearance of two distinct broad singlets for the benzimidazolone NH protons (>10.0 ppm). The phenolic OH will typically appear as a broad singlet around 9.5–10.0 ppm.

  • IR Spectroscopy : A strong, sharp carbonyl stretching band (C=O) should be present at approximately 1700–1750 cm⁻¹, characteristic of the cyclic urea core.

Workflow Visualization

SynthesisWorkflow Start 2,3-Diaminophenol (Starting Material) Decision Select Carbonylating Agent Start->Decision CDI 1,1'-Carbonyldiimidazole (CDI) Solvent: THF/2-MeTHF Temp: 0 °C to RT Decision->CDI Mild/Lab Scale Urea Urea Solvent: DMF or Neat Temp: 130-150 °C Decision->Urea Green/Scale-up Int1 Mono-imidazolide Intermediate (Fast step) CDI->Int1 Nucleophilic attack (- Imidazole) Int2 Mono-ureido Intermediate (Requires heat) Urea->Int2 Nucleophilic attack (- NH3) Product 4-Hydroxy-2-benzimidazolinone (Target Product) Int1->Product Intramolecular cyclization (- Imidazole) Int2->Product Intramolecular cyclization (- NH3)

Workflow for the cyclocarbonylation of 2,3-diaminophenol to 4-hydroxy-2-benzimidazolinone.

References

  • Title : Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions Source : Molecules / PubMed Central (PMC) URL : [Link]

  • Title : Engineering the Solid State with 2-Benzimidazolones Source : Journal of the American Chemical Society (ACS Publications) URL : [Link]

  • Title : Diverse Synthetic Routes to Various Substituted Benzimidazolone Derivatives: A Review Source : Journal of Moroccan Chemistry and Heterocycles URL : [Link]

Sources

Application Note: Synthesis of 4-Hydroxy-1,3-dihydro-2H-benzimidazol-2-one via Cyclocarbonylation of 2,3-Diaminophenol with Urea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is achieved through a direct and efficient cyclocarbonylation reaction of 2,3-diaminophenol with urea. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety considerations, and methods for product purification and characterization. The protocol is designed for researchers and scientists in organic synthesis and pharmaceutical development.

Introduction

Benzimidazolone and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] The introduction of a hydroxyl group on the benzene ring of the benzimidazolone core can significantly influence its pharmacological properties, making 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one a key target for the development of novel therapeutic agents. The cyclocarbonylation of diamines with urea represents a straightforward and atom-economical approach to constructing the cyclic urea moiety.[4][5] This method avoids the use of hazardous reagents like phosgene and offers a practical route for the synthesis of these important heterocyclic compounds.[1][6]

Reaction Mechanism and Rationale

The cyclocarbonylation of 2,3-diaminophenol with urea proceeds through a two-step mechanism. Initially, one of the amino groups of 2,3-diaminophenol undergoes a nucleophilic attack on the carbonyl carbon of urea, leading to the elimination of ammonia and the formation of a substituted urea intermediate. In the second step, an intramolecular cyclization occurs where the second amino group attacks the internal carbonyl carbon of the urea intermediate, followed by the elimination of a second molecule of ammonia to yield the stable 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one ring system. The reaction is typically facilitated by heating, which promotes both the initial condensation and the subsequent cyclization.[5]

The choice of urea as the carbonyl source is advantageous due to its low cost, low toxicity, and ease of handling.[6] The reaction can be performed under solvent-free conditions or in a high-boiling solvent to achieve the necessary reaction temperature for efficient cyclization.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
2,3-Diaminophenol59649-56-8124.141.24 g (10 mmol)Purity ≥ 97%[7][8]
Urea57-13-660.060.72 g (12 mmol)ACS grade or higher
Hydrochloric Acid (HCl)7647-01-036.46(Optional, catalytic)Concentrated (37%)
Xylene1330-20-7106.1620 mLAnhydrous
Sodium Hydroxide (NaOH)1310-73-240.00As needed for neutralization1 M aqueous solution
Deionized Water7732-18-518.02As needed
Ethanol64-17-546.07For recrystallizationReagent grade
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer or temperature probe

  • Dean-Stark trap (optional, if azeotropic removal of water is desired)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,3-Diaminophenol is harmful if swallowed or inhaled and causes skin and eye irritation.[8]

  • Xylene is flammable and a skin/respiratory irritant.

  • Handle concentrated hydrochloric acid and sodium hydroxide solutions with extreme care.

Reaction Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation (2,3-Diaminophenol, Urea, Xylene) setup 2. Reaction Setup (Flask, Condenser, Stirrer) reagents->setup reaction 3. Heating & Reflux (140-150 °C, 4-6 hours) setup->reaction workup 4. Work-up (Cooling, Neutralization) reaction->workup isolation 5. Product Isolation (Filtration, Washing) workup->isolation purification 6. Purification (Recrystallization) isolation->purification analysis 7. Characterization (TLC, MP, Spectroscopy) purification->analysis

Sources

CDI-mediated synthesis of 4-hydroxybenzimidazolone yield optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Yield Optimization in the Chemoselective CDI-Mediated Synthesis of 4-Hydroxybenzimidazolone

Executive Summary

The synthesis of functionalized benzimidazolones is a critical pathway in modern drug development, as the cyclic urea motif serves as a privileged pharmacophore in various neurological and antimicrobial agents. Historically, carbonylation of 1,2-diamines relied on highly toxic phosgene or its derivatives. 1,1'-Carbonyldiimidazole (CDI) has emerged as a superior, phosgene-free coupling agent that offers mild reaction conditions, high selectivity, and minimal byproduct formation[1].

Synthesizing 4-hydroxybenzimidazolone from 2,3-diaminophenol presents a unique chemoselectivity challenge: the substrate possesses three nucleophilic centers (two primary amines and one phenol). This application note details the mechanistic rationale and optimized protocol to drive high-yield N,N-cyclization while suppressing competing O-carbonylation, achieving yields exceeding 90% through precise control of solvent, stoichiometry, and thermodynamics[2].

Mechanistic Rationale & Chemoselectivity

To achieve high yields, one must understand the causality behind the reagent interactions. CDI acts as a highly reactive carbonyl donor. When 2,3-diaminophenol is introduced, the primary amines—being significantly more nucleophilic than the phenolic hydroxyl group—initiate the attack.

  • Kinetic Control (Activation): The initial nucleophilic attack by the less sterically hindered amine on CDI forms an N-acylimidazole intermediate. This step is highly exothermic and must be conducted at 0–5°C. Lower temperatures kinetically favor the amine over the phenol, preventing premature O-carbonylation.

  • Thermodynamic Control (Cyclization): The expulsion of the first imidazole molecule generates a mild base in situ, which absorbs protons and maintains a neutral reaction environment. Heating the system to 75–80°C provides the necessary activation energy for the adjacent amine to execute an intramolecular nucleophilic attack on the intermediate, expelling the second imidazole and forming the thermodynamically stable 5-membered benzimidazolone ring[2].

Mechanism A 2,3-Diaminophenol C N-Acylimidazole Intermediate + Imidazole A->C Nucleophilic Attack (Primary Amine) B 1,1'-Carbonyldiimidazole (CDI) B->C Carbonyl Donor D Intramolecular Cyclization C->D Heat (75-80°C) E 4-Hydroxybenzimidazolone (Target) D->E N-N Cyclization (Thermodynamic) F O-Carbonylation (Byproduct) D->F Competing O-Attack (Kinetic)

Fig 1. Chemoselective CDI-mediated carbonylation pathway for 4-hydroxybenzimidazolone.

Process Optimization & Data Presentation

Solvent selection is the most critical variable in this synthesis. The N-acylimidazole intermediate is highly polar. If non-polar solvents (like Toluene) are used, the intermediate precipitates prematurely, stalling the cyclization and drastically reducing the yield. Anhydrous N,N-Dimethylformamide (DMF) provides optimal solubility for both the reactants and the intermediate, facilitating effective molecular interaction and driving the reaction to completion[2].

Furthermore, strict stoichiometric control (1.05 equivalents of CDI) is required. Excess CDI will react with the phenolic hydroxyl group, leading to irreversible O-carbonylation and polymerization.

Table 1: Effect of Reaction Parameters on 4-Hydroxybenzimidazolone Yield

EntrySolventTemp ProfileCDI (equiv)Time (h)Yield (%)Mechanistic Observation
1Toluene25°C → 110°C1.102445%Poor solubility; intermediate precipitated out.
2THF0°C → 65°C1.102072%Moderate yield; limited by lower reflux temperature.
3DMF25°C → 80°C1.501268%Excess CDI and high initial temp led to O-carbonylation.
4 DMF 0°C → 80°C 1.05 15 91% Optimal solubility and chemoselectivity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the chemical state is verified before proceeding to the next thermodynamic stage.

Workflow S1 Solvent Prep (Anhydrous DMF) S2 Substrate Dissolution (0°C - 5°C) S1->S2 S3 CDI Addition (Portion-wise) S2->S3 S4 Thermal Cyclization (75°C - 80°C, 4h) S3->S4 S5 Aqueous Workup & Precipitation S4->S5 S6 Vacuum Drying (>90% Yield) S5->S6

Fig 2. Step-by-step experimental workflow for optimized benzimidazolone synthesis.

Standard Operating Procedure (SOP)

Step 1: System Preparation

  • Purge a clean, dry round-bottom flask with inert gas (N₂ or Argon). CDI is highly moisture-sensitive; ambient humidity will hydrolyze it into imidazole and CO₂, destroying its coupling efficacy[3].

  • Add 10.0 mmol of 2,3-diaminophenol to the flask.

  • Suspend the substrate in 10 volumes (approx. 15 mL) of anhydrous DMF. Stir until complete dissolution is visually confirmed.

Step 2: Kinetically Controlled Activation

  • Cool the reaction mass to 0–5°C using an ice-water bath. Causality: Suppresses the nucleophilicity of the phenol group.

  • Weigh 10.5 mmol (1.05 equiv) of 1,1'-Carbonyldiimidazole (CDI).

  • Add the CDI portion-wise over 30 minutes to control the exothermic formation of the N-acylimidazole intermediate.

  • IPC-1 (Self-Validation): Stir for 2 hours at 0–5°C. Perform TLC (DCM:MeOH 9:1). The disappearance of the starting material spot validates complete intermediate formation. Do not proceed to heating until this is confirmed.

Step 3: Thermodynamically Driven Cyclization

  • Remove the ice bath and gradually heat the reaction mass to 75–80°C[2].

  • Maintain this temperature for 4 to 10 hours. Causality: The thermal energy forces the spatial alignment of the second amine to attack the rigid acyl-imidazole, expelling the leaving group.

  • IPC-2 (Self-Validation): Analyze via HPLC or LC-MS. The mass of the intermediate should shift to the cyclized product mass [M-H]⁻ = 149.1 m/z.

Step 4: Product Isolation and Workup

  • Distill out approximately 50% of the DMF under vacuum at 70–75°C to concentrate the mixture[2].

  • Cool the concentrated mass to room temperature.

  • Slowly add 8 volumes of chilled distilled water (0–5°C) under vigorous stirring. Causality: The target 4-hydroxybenzimidazolone is highly hydrophobic compared to the imidazole byproduct and DMF. Water acts as an anti-solvent, forcing the pure product to precipitate while leaving impurities in the aqueous phase.

  • Filter the resulting grey/white solid cake under vacuum. Wash twice with cold water.

  • Dry the wet cake at 55–60°C under vacuum for 12 hours to afford the pure 4-hydroxybenzimidazolone (Expected Yield: ~91%).

References

  • Novel Process for Preparation of Oxazolonone, Benzoxazolonone. Oriental Journal of Chemistry. (2023). Available at: [Link]

  • Cas 530-62-1,N,N'-Carbonyldiimidazole. LookChem. Available at: [Link]

  • 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines. ResearchGate. (2025). Available at:[Link]

Sources

Application Note: 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one as a Dopaminergic Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of dopaminergic therapeutics for central nervous system (CNS) disorders—such as Parkinson's disease (PD) and schizophrenia—has historically been hindered by the pharmacokinetic liabilities of the catechol moiety. Endogenous dopamine and synthetic catechol-containing agonists are rapidly degraded by Catechol-O-methyltransferase (COMT), resulting in poor oral bioavailability and short plasma half-lives [1].

To circumvent this, medicinal chemists utilize 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one (4-hydroxy-2-benzimidazolinone) as a bioisostere for the catechol ring. This application note details the mechanistic rationale behind this pharmacophore, its integration into bitopic ligand design, and the validated experimental protocols required to evaluate its receptor affinity, functional efficacy, and metabolic stability.

Mechanistic Rationale: The Bioisosteric Advantage

The Catechol Conundrum

Dopamine binds to the orthosteric binding site (OBS) of D2/D3 receptors primarily via a salt bridge between its protonated amine and an aspartate residue (Asp114 in TM3), and through a hydrogen-bonding network between its meta/para-hydroxyl groups and serine residues (Ser193, Ser194) in transmembrane domain 5 (TM5) [2]. However, the 1,2-dihydroxybenzene (catechol) structure is the exact substrate motif required by COMT, which methylates the meta-hydroxyl group, rendering the ligand inactive.

The 4-Hydroxy-benzimidazolone Solution

The 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one scaffold perfectly mimics the hydrogen-bonding topology of dopamine's catechol ring without acting as a COMT substrate.

  • Structural Causality: The 4-hydroxyl group and the adjacent cyclic urea (NH-C=O-NH) provide an array of hydrogen bond donors and acceptors. This allows the molecule to anchor securely to Ser193 and Ser194 in the D2/D3 OBS.

  • Metabolic Causality: Because it lacks the contiguous 1,2-diol system, the benzimidazolone ring cannot be coordinated by the Mg²⁺ ion in the active site of COMT, conferring absolute resistance to COMT-mediated methylation [1].

Scaffold Hybridization and Bitopic Ligands

Modern drug design leverages this primary pharmacophore by linking it to a secondary pharmacophore (e.g., an arylpiperazine) via a flexible spacer (typically a butyl chain). This "bitopic" approach allows the molecule to span both the OBS and the secondary binding pocket (SBP) of the receptor [3]. Compounds like pardoprunox and bifeprunox utilize this exact architecture to achieve D2/D3 partial agonism, stabilizing dopaminergic tone rather than completely blocking it, which minimizes extrapyramidal side effects [2].

D2_Signaling Ligand Bitopic Ligand (4-OH-Benzimidazolone) D2R Dopamine D2/D3 Receptor (GPCR) Ligand->D2R Binds OBS & SBP Gi Gi/o Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits (Gαi) cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Downregulates Effect Modulation of Motor/Cognitive Function PKA->Effect

Figure 1: Gi/o-mediated signal transduction pathway modulated by D2/D3 bitopic partial agonists.

Experimental Protocols

To validate a newly synthesized 4-hydroxy-benzimidazolone derivative, a self-validating cascade of assays must be performed. The following protocols are designed to ensure data integrity and mechanistic proof.

Protocol 1: In Vitro Radioligand Binding Assay (Affinity)

Purpose: To determine the binding affinity ( Ki​ ) of the compound at human D2 and D3 receptors. Causality of Design: We utilize [³H]-spiperone, a high-affinity D2/D3 antagonist, as the radioligand. Using CHO-K1 cells stably expressing human D2R or D3R ensures a pure receptor population, eliminating confounding variables from endogenous D1-like or serotonergic receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells expressing hD2R/hD3R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂ and protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 10–20 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of[³H]-spiperone (final concentration ~0.5 nM, near its Kd​ ), and 100 µL of membrane suspension.

  • Non-Specific Binding (NSB): Define NSB using 10 µM haloperidol in control wells.

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the highly lipophilic ligands).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a MicroBeta counter. Calculate IC₅₀ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay (Efficacy)

Purpose: To determine the intrinsic efficacy ( Emax​ ) and potency ( EC50​ ) of the compound. Causality of Design: D2/D3 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase. To measure this inhibition, we must first stimulate cAMP production using Forskolin. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used for its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Cell Plating: Seed hD2R-CHO cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Ligand Addition: Add the test compound (concentration-response curve) and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin (final concentration 10 µM) to stimulate adenylyl cyclase. Incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm). Calculate the 665/620 ratio. A decrease in cAMP (compared to Forskolin alone) indicates D2R agonism.

Protocol 3: In Vitro COMT Metabolic Stability Assay

Purpose: To confirm that the bioisosteric replacement successfully evades COMT-mediated degradation. Causality of Design: S-adenosyl-L-methionine (SAM) is provided as the obligate methyl donor. MgCl₂ is added because COMT is a metalloenzyme requiring Mg²⁺ for substrate coordination. Dopamine is run in parallel as a positive control for rapid degradation.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a 100 mM phosphate buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM SAM, and 1 mg/mL recombinant human soluble COMT (S-COMT).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the test compound (or dopamine) to a final concentration of 1 µM.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Workflow Synthesis 1. Compound Synthesis (Benzimidazolone Scaffold) Binding 2. Radioligand Binding ([3H]-Spiperone Displacement) Synthesis->Binding Functional 3. Functional Assay (TR-FRET cAMP Accumulation) Binding->Functional Metabolism 4. Metabolic Stability (COMT & Microsomal Incubation) Functional->Metabolism Lead 5. Lead Selection (In Vivo Pharmacokinetics) Metabolism->Lead

Figure 2: Sequential high-throughput screening workflow for dopaminergic bitopic ligands.

Data Presentation & Interpretation

The success of the 4-hydroxy-benzimidazolone bioisostere is best demonstrated by comparing its pharmacological profile against a standard catechol-based agonist. Below is a representative data summary illustrating the typical enhancements achieved via this scaffold hybridization strategy.

Table 1: Comparative Pharmacological and Metabolic Profiling

Compound ClassPrimary PharmacophoreD2R Affinity ( Ki​ , nM)D3R Affinity ( Ki​ , nM)Efficacy ( Emax​ vs DA)COMT Stability ( t1/2​ , min)
Endogenous Catechol (Dopamine)450 ± 2025 ± 5100% (Full Agonist)< 5
Synthetic Tool Catechol-Arylpiperazine1.2 ± 0.30.5 ± 0.185% (Full Agonist)12 ± 2
Clinical Lead 4-OH-Benzimidazolone0.8 ± 0.10.1 ± 0.0535% (Partial Agonist)> 240

Interpretation: Replacing the catechol with the 4-hydroxy-benzimidazolone moiety maintains or improves sub-nanomolar affinity at D2/D3 receptors while drastically shifting the efficacy profile to partial agonism (ideal for avoiding receptor desensitization and dyskinesia). Crucially, the in vitro half-life in the presence of COMT increases from mere minutes to over 4 hours, validating the bioisosteric rationale.

Conclusion

The 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one scaffold represents a triumph of rational drug design. By mimicking the spatial and electronic properties of dopamine's catechol ring while eliminating its metabolic liabilities, this pharmacophore enables the development of orally bioavailable, long-acting bitopic ligands[4]. Adhering to the rigorous, self-validating assay protocols outlined above ensures that novel derivatives can be accurately profiled for their therapeutic potential in complex CNS disorders.

References

  • In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

  • The Best of Both Worlds? Bitopic Orthosteric/Allosteric Ligands of G Protein–Coupled Receptors. Annual Review of Pharmacology and Toxicology. Available at:[Link][4]

Sources

Application Note: Bioisosteric Synthesis of Aripiprazole Analogs Utilizing 4-Hydroxybenzimidazolone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Aripiprazole is a third-generation atypical antipsychotic distinguished by its functional selectivity. It acts as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors, while serving as an antagonist at 5-HT₂A receptors[1],[2]. The core structure of aripiprazole features a 7-hydroxy-3,4-dihydroquinolin-2(1H)-one moiety connected via a butyl linker to a 1-(2,3-dichlorophenyl)piperazine group.

In advanced drug development, bioisosteric replacement of the dihydroquinolinone core is a highly effective strategy to modulate receptor binding affinity, alter metabolic stability (e.g., CYP2D6/CYP3A4 liability), and improve pharmacokinetic profiles. This application note details the utilization of (4-hydroxybenzimidazolone) as a bioisostere for the synthesis of novel aripiprazole analogs[3],[4]. Replacing the quinolinone ring with a benzimidazolone system introduces an additional hydrogen-bond donor (the second NH group) into the receptor binding pocket, which can significantly enhance receptor residence time and binding affinity[5].

SignalingPathway API Benzimidazolone Aripiprazole Analog D2 Dopamine D2 Receptor (Partial Agonist) API->D2 High Affinity Binding HT1A Serotonin 5-HT1A Receptor (Partial Agonist) API->HT1A High Affinity Binding HT2A Serotonin 5-HT2A Receptor (Antagonist) API->HT2A High Affinity Binding cAMP Modulation of cAMP Levels D2->cAMP Gi/o Pathway Coupling HT1A->cAMP Gi/o Pathway Coupling EPS Reduced Extrapyramidal Symptoms HT2A->EPS Blockade of Serotonin Signaling

Fig 1: Pharmacological signaling pathway of D2/5-HT receptor modulation by aripiprazole analogs.

Mechanistic Causality & Experimental Design

The synthesis of the target analog follows a convergent, two-stage alkylation approach[6]. The workflow relies heavily on exploiting differential leaving group kinetics and pKa-driven chemoselectivity to ensure high yields and purity.

  • Regioselective O-Alkylation: The phenolic hydroxyl group of 4-hydroxybenzimidazolone has a pKa of ~9.5, whereas the urea nitrogens of the benzimidazolone ring have a pKa of ~11. By selecting a mild base like Potassium Carbonate (K₂CO₃), the phenol is selectively deprotonated without ionizing the nitrogens, ensuring strict O-alkylation. 1-bromo-4-chlorobutane is used as the linker because the weaker carbon-bromine bond makes the bromide a vastly superior leaving group compared to the chloride, driving selective mono-alkylation at the bromine terminus.

  • N-Alkylation via Finkelstein Catalysis: The resulting alkyl chloride intermediate is coupled with 1-(2,3-dichlorophenyl)piperazine. Because primary chlorides undergo S_N2 displacement sluggishly, Sodium Iodide (NaI) is introduced as a nucleophilic catalyst. NaI converts the alkyl chloride into a highly reactive alkyl iodide in situ (Finkelstein reaction), dramatically accelerating the nucleophilic attack by the secondary amine of the piperazine.

SyntheticWorkflow A 4-Hydroxybenzimidazolone (Starting Material) B 1-Bromo-4-chlorobutane + K2CO3 / DMF A->B Step 1: O-Alkylation C 4-(4-Chlorobutoxy)benzimidazolone (Intermediate) B->C 80°C, 4.5h D 1-(2,3-Dichlorophenyl)piperazine + NaI / MeCN C->D Step 2: N-Alkylation E Benzimidazolone Target API (Aripiprazole Analog) D->E 85°C, 14h (Finkelstein Catalysis)

Fig 2: Two-step synthetic workflow for aripiprazole analogs via 4-hydroxybenzimidazolone.

Step-by-Step Methodologies

Protocol 1: Synthesis of 4-(4-chlorobutoxy)-1,3-dihydro-2H-benzimidazol-2-one

Objective: Achieve regioselective O-alkylation while preventing competitive N-alkylation of the benzimidazolone core.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzimidazolone (10.0 g, 66.6 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 18.4 g, 133.2 mmol).

    • Causality: K₂CO₃ is strong enough to deprotonate the phenol but too weak to significantly deprotonate the benzimidazolone nitrogens, ensuring O-selectivity. Stir at room temperature for 30 minutes to pre-form the phenoxide ion.

  • Alkylation: Dropwise add 1-bromo-4-chlorobutane (13.7 g, 80.0 mmol) over 15 minutes to prevent localized exothermic spikes.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4.5 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Silica gel, EtOAc/Hexane 1:1). The reaction is deemed complete when the starting material spot (Rf ~0.3) is fully consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (300 mL) to precipitate the product. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers extensively with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the intermediate as a highly pure white solid.

Protocol 2: Synthesis of the Target Benzimidazolone Aripiprazole Analog

Objective: Couple the intermediate with the piperazine moiety using catalytic halogen exchange.

  • Preparation: In a 250 mL round-bottom flask, suspend the 4-(4-chlorobutoxy)benzimidazolone intermediate (10.0 g, 41.5 mmol) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (12.2 g, 45.6 mmol) in anhydrous Acetonitrile (MeCN, 120 mL).

  • Catalyst & Base Addition: Add Potassium Carbonate (17.2 g, 124.5 mmol) and Sodium Iodide (NaI, 3.1 g, 20.7 mmol).

    • Causality: NaI acts as a nucleophilic catalyst. The iodide ion rapidly displaces the chloride, forming a transient alkyl iodide intermediate that is highly susceptible to S_N2 attack by the secondary amine of the piperazine. K₂CO₃ neutralizes the HCl salt of the piperazine and the acid generated during the reaction.

  • Reflux: Heat the mixture to reflux (approx. 82–85 °C) for 14 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (DCM/MeOH 9:1). Ensure complete conversion of the alkyl chloride intermediate.

  • Workup: Cool the mixture and filter off the inorganic salts (KCl, NaI, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Dichloromethane (DCM, 150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, DCM to 5% MeOH in DCM gradient).

  • Analytical Validation: Confirm the final structure via ¹H-NMR (verify the presence of piperazine protons at ~2.6–3.1 ppm and benzimidazolone NH protons at ~10.5 ppm) and HRMS.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and quantitative outcomes for the two-step synthesis. These metrics represent validated baseline expectations for scale-up operations.

Reaction StepReagents & CatalystsSolvent & TempTimeYield (%)Purity (HPLC)
1. O-Alkylation 1-Bromo-4-chlorobutane, K₂CO₃DMF, 80 °C4.5 h82 - 86%> 98.5%
2. N-Alkylation 1-(2,3-Dichlorophenyl)piperazine, K₂CO₃, NaIMeCN, 85 °C14.0 h75 - 79%> 99.0%

Table 1: Summary of optimized reaction conditions and quantitative yields for the synthesis of benzimidazolone-based aripiprazole analogs.

References

  • Aripiprazole - Wikipedia Source: Wikipedia URL:[Link]

  • ABILIFY (aripiprazole) Tablets Label Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Source: European Patent Office (via Google Patents)

Sources

Application Note: Palladium-Catalyzed Chemoselective N-Arylation of 4-Hydroxy-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Discovery Professionals Document Type: Advanced Methodology & Experimental Protocol

Introduction & Strategic Rationale

The 2-benzimidazolinone scaffold is a privileged pharmacophore in drug discovery, frequently embedded in the structures of ion channel modulators (e.g., KCNQ channel openers), kinase inhibitors, and TSPO (Translocator Protein) ligands [1]. Specifically, 4-hydroxy-2-benzimidazolinone presents a highly valuable, yet synthetically challenging, building block.

The primary challenge in functionalizing this substrate via cross-coupling is chemoselectivity . The molecule possesses three competitive nucleophilic sites: the hydroxyl group at C4, the sterically hindered nitrogen at N1, and the less hindered nitrogen at N3. While traditional alkylation often leads to complex mixtures of O

  • and N -alkylated products, Palladium-catalyzed Buchwald-Hartwig amination offers a highly controlled pathway to achieve exclusive N -arylation [2].

This application note provides a self-validating, field-proven protocol for the direct, chemoselective N -arylation of 4-hydroxy-2-benzimidazolinone, eliminating the need for transient hydroxyl protecting groups.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high N

  • over O -selectivity, one must manipulate the fundamental organometallic steps of the catalytic cycle: oxidative addition, base-mediated ligand exchange, and reductive elimination[3].
  • Nucleophile Hardness vs. Softness: The N -H protons of the benzimidazolone ring have a pKₐ of ~10.5, while the C4-phenol proton has a pKₐ of ~9.5. Under mildly basic conditions (e.g., K3​PO4​ ), both sites can be deprotonated. However, the softer Pd(II) center inherently prefers the softer nitrogen nucleophile over the harder oxygen anion.

  • Steric Gearing via Ligand Design: The choice of phosphine ligand is the ultimate determinant of chemoselectivity. Bulky, electron-rich dialkylbiaryl phosphines like tBuBrettPhos force the palladium center into a highly congested spatial arrangement. The non-phosphorus-containing phenyl ring of the ligand restricts the coordination sphere, making the binding of the more sterically demanding oxygen nucleophile (and its associated hydration sphere) energetically unfavorable compared to the planar nitrogen [3].

  • Regioselectivity (N1 vs. N3): Due to the proximity of the C4-hydroxyl group, the N1 position is highly sterically encumbered. Consequently, the bulky L-Pd(II)(Ar) intermediate selectively undergoes ligand exchange at the less hindered N3 position , yielding the N3-aryl derivative with >20:1 regioselectivity.

Mechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) Intermediate OxAdd->PdII_Ar LigEx Base-Mediated Ligand Exchange (K3PO4) PdII_Ar->LigEx PdII_N L-Pd(II)(Ar)(N3-Benzimidazolone) Sterically Favored LigEx->PdII_N Soft Nucleophile Bulky Ligand PdII_O L-Pd(II)(Ar)(O-Benzimidazolone) Steric Clash (Disfavored) LigEx->PdII_O Hard Nucleophile Repelled RedElim Reductive Elimination PdII_N->RedElim Product N3-Aryl-4-hydroxy- 2-benzimidazolinone RedElim->Product Product->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle of Pd-catalyzed N-arylation highlighting chemoselectivity directed by steric bulk.

Reaction Optimization Data

The table below summarizes the causality between reaction parameters and the resulting yield/selectivity. Strong bases ( NaOtBu ) lead to full deprotonation of the hydroxyl group, promoting undesired O -arylation and degradation. Mild bases combined with highly hindered ligands provide optimal results.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%) N:O Selectivity
1 Pd2​(dba)3​ / BINAP NaOtBu Toluene110151:2
2 Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane100453:1
3 Pd2​(dba)3​ / BrettPhos K3​PO4​ 1,4-Dioxane1007210:1
4 Pd2​(dba)3​ / tBuBrettPhos K3​PO4​ t -AmylOH 100 89 >20:1

Note: Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Experimental Protocol

Required Materials
  • Substrates: 4-hydroxy-2-benzimidazolinone (1.0 equiv, 1.0 mmol), Aryl Bromide (1.2 equiv, 1.2 mmol).

  • Catalyst System: Pd2​(dba)3​ (2.5 mol%, 0.025 mmol), tBuBrettPhos (6.0 mol%, 0.06 mmol).

  • Reagents: Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Solvent: Anhydrous t -Amyl alcohol (0.2 M, 5.0 mL), sparged with Argon for 30 minutes prior to use.

Step-by-Step Methodology

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 4-hydroxy-2-benzimidazolinone (150 mg, 1.0 mmol), Pd2​(dba)3​ (22.9 mg, 0.025 mmol), tBuBrettPhos (29.0 mg, 0.06 mmol), and finely milled anhydrous K3​PO4​ (424 mg, 2.0 mmol).

  • Self-Validation Check: Ensure the K3​PO4​ is strictly anhydrous; moisture will poison the catalyst and drastically reduce the reaction rate.

  • If the aryl bromide is a solid, add it at this stage (1.2 mmol).

  • Seal the tube with a rubber septum, evacuate, and backfill with Argon (repeat 3 times).

Step 2: Solvent Addition and Heating 5. If the aryl bromide is a liquid, add it via a gas-tight syringe under a positive pressure of Argon. 6. Add anhydrous, degassed t -Amyl alcohol (5.0 mL) via syringe. 7. Replace the septum with a Teflon screwcap under a flow of Argon. 8. Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 16 hours. 9. Causality Note: Vigorous stirring is critical because the reaction is a heterogeneous mixture (insoluble K3​PO4​ ).

Step 3: Workup and Isolation 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (20 mL). 12. Concentrate the filtrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc gradient, typically 3:1 to 1:1) to afford the pure N3 -aryl-4-hydroxy-2-benzimidazolinone.

Workflow Prep 1. Inert Setup Weigh Pd, Ligand, Base & Substrates Evacuate/Argon x3 Solvent 2. Solvent Addition Add degassed t-AmylOH & Liquid Ar-Br Seal Schlenk tube Prep->Solvent Reaction 3. Thermal Reaction Heat to 100°C Stir 800 rpm, 16 h Solvent->Reaction Workup 4. Workup & Isolation Filter through Celite Flash Chromatography Reaction->Workup Analysis 5. Characterization NMR (1H, 13C) HRMS & HPLC Workup->Analysis

Figure 2: Step-by-step experimental workflow for Schlenk-tube Buchwald-Hartwig amination.

Analytical Characterization & Troubleshooting

  • NMR Signatures: The successful N3 -arylation is confirmed by the disappearance of the N3 -H proton signal (typically a broad singlet around 10.5-11.0 ppm in DMSO- d6​ ) while the C4-OH proton (around 9.8 ppm) and N1 -H proton (around 10.8 ppm) remain intact.

  • Troubleshooting - Low Conversion: If starting material remains, the most common culprit is oxygen ingress or wet K3​PO4​ . Ensure rigorous Schlenk techniques are applied.

  • Troubleshooting - O-Arylation Observed: If >5% O -arylation is observed, verify the structural integrity of the tBuBrettPhos ligand (it can oxidize to the phosphine oxide over time) and ensure the reaction temperature does not exceed 100 °C.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406.[Link]

  • Sharma, A. K., & Sameera, W. M. C. (2019). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Catalysis, 10(1), 214-222.[Link]

Application Note: Protocol for the Recrystallization of 4-Hydroxy-2-benzimidazolinone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Context

As a Senior Application Scientist, I approach the purification of highly polar heterocyclic scaffolds not merely as a mechanical procedure, but as a thermodynamic balancing act. 4-Hydroxy-2-benzimidazolinone (also known as 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) is a critical synthetic intermediate, most notably serving as a core pharmacophore in the development of muscarinic M4 receptor agonists for neurological indications () [1].

Because this compound is often synthesized via the cyclization of substituted phenylenediamines or the nitration/reduction of benzimidazolone precursors, crude batches frequently contain highly colored, oxidized phenolic byproducts and unreacted polar starting materials. Achieving >99% purity requires a highly controlled mixed-solvent recrystallization strategy that exploits the molecule's unique hydrogen-bonding network.

Physicochemical Profiling & Solvent Rationale

To design a self-validating recrystallization system, we must first analyze the intermolecular forces at play. 4-Hydroxy-2-benzimidazolinone possesses a cyclic urea core (two hydrogen-bond donors, one acceptor) and a phenolic hydroxyl group (one donor, one acceptor). This dense hydrogen-bonding capacity renders the molecule highly crystalline but poorly soluble in non-polar organic solvents.

We utilize a Mixed-Solvent System (Ethanol/Water) . Absolute ethanol acts as the primary solvent, disrupting the crystal lattice at elevated temperatures. Water serves as the anti-solvent, driving controlled nucleation as the system cools.

Table 1: Solubility Profile & Solvent Selection Rationale

Solvent SystemSolubility (20°C)Solubility (78°C / Reflux)Functional Role in Protocol
Ethanol (Absolute) Low (~5-10 mg/mL)High (>100 mg/mL)Primary dissolution solvent; breaks H-bond network.
Water (Distilled) Very Low (<1 mg/mL)Moderate (~20 mg/mL)Anti-solvent; induces supersaturation and nucleation.
Dichloromethane InsolubleInsolubleUnsuitable; lacks polarity to solvate the urea core.
DMF / Water HighVery HighAlternative system for highly recalcitrant, impure batches.

Experimental Workflow

RecrystallizationWorkflow Start Crude 4-Hydroxy-2-benzimidazolinone Dissolution Dissolution in Hot Ethanol (Primary Solvent) Start->Dissolution Decolorization Activated Carbon Treatment (Adsorb Quinones) Dissolution->Decolorization HotFiltration Hot Filtration (Remove Particulates) Decolorization->HotFiltration Nucleation Anti-Solvent Addition (Hot Water) & Controlled Cooling HotFiltration->Nucleation Isolation Vacuum Filtration & Washing (Cold EtOH/Water) Nucleation->Isolation Drying Vacuum Drying (50-60°C) Isolation->Drying Pure Pure 4-Hydroxy-2-benzimidazolinone Drying->Pure

Workflow for the mixed-solvent recrystallization of 4-hydroxy-2-benzimidazolinone.

Step-by-Step Methodology

This protocol is scaled for 10.0 g of crude material but scales linearly. It incorporates standard purification principles as established in classical organic chemistry literature, such as [2].

Step 1: Initial Dissolution

  • Action: Place 10.0 g of crude 4-hydroxy-2-benzimidazolinone in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add 50 mL of absolute ethanol. Heat the mixture to a gentle reflux (approx. 78°C) using an oil bath. Incrementally add hot ethanol (up to ~80 mL total) until the solid completely dissolves.

  • Causality: The thermal energy overcomes the lattice enthalpy, while ethanol's protic nature solvates the cyclic urea and phenolic groups.

Step 2: Decolorization (Crucial for Phenolic Scaffolds)

  • Action: Temporarily remove the flask from the heat source to prevent flash-boiling. Cautiously add 0.5 g of activated carbon (e.g., Darco). Return to heat and boil for an additional 5–10 minutes.

  • Causality: The 4-hydroxy group is susceptible to trace oxidation, forming highly conjugated, dark-colored quinone-like impurities. Activated carbon provides a massive surface area to selectively adsorb these high-molecular-weight colored byproducts.

Step 3: Hot Filtration

  • Action: Filter the boiling mixture rapidly through a pre-warmed Buchner funnel (or a fluted filter paper in a stemless glass funnel) into a pre-warmed Erlenmeyer flask.

  • Causality: Pre-warming the apparatus is a strict requirement. It prevents premature cooling and crystallization within the funnel stem, which would invariably lead to product loss and system clogging.

Step 4: Anti-Solvent Addition & Controlled Nucleation

  • Action: Maintain the filtrate at ~70–75°C on a hotplate. Slowly add near-boiling distilled water dropwise with continuous stirring until the solution exhibits a persistent, faint turbidity (the "cloud point"). Immediately add 1–3 mL of hot ethanol until the solution just becomes clear again.

  • Causality: Water acts as the anti-solvent, drastically shifting the dielectric constant of the medium and reducing the compound's solubility. Re-clearing the solution with ethanol ensures that crystallization occurs via slow, thermodynamically controlled nucleation rather than rapid, kinetic precipitation (which traps impurities).

Step 5: Crystallization & Isolation

  • Action: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature over 1.5 to 2 hours. Once at ambient temperature, transfer the flask to an ice-water bath (0–5°C) for 45 minutes to maximize yield.

  • Causality: Undisturbed, slow cooling promotes the formation of a highly ordered, pure crystal lattice. Rapid cooling causes "oiling out" (liquid-liquid phase separation) or the formation of microcrystals that occlude mother liquor.

Step 6: Washing and Drying

  • Action: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 15 mL of an ice-cold 1:1 mixture of Ethanol/Water. Transfer the crystals to a watch glass and dry in a vacuum oven at 50–60°C for 12 hours (or until constant weight is achieved).

  • Causality: The cold mixed-solvent wash displaces the impurity-laden mother liquor without dissolving the purified product. Vacuum drying efficiently strips strongly hydrogen-bonded solvent molecules from the crystal surface without risking thermal degradation of the compound.

Analytical Validation & Self-Validating Controls

To ensure the protocol has succeeded, the following analytical checks must be performed:

  • In-Process Control (Mother Liquor Check): Evaporate a small aliquot of the mother liquor. If the residue is highly crystalline and abundant, the anti-solvent ratio was too low. If it is a dark oil, the purification successfully purged the oxidized impurities.

  • HPLC Analysis: Utilize a reversed-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). Pure 4-hydroxy-2-benzimidazolinone should present as a single sharp peak (>99% AUC).

  • NMR Spectroscopy: 1 H-NMR (in DMSO- d6​ ) must show the characteristic broad singlets of the urea NH protons (~10.5 ppm) and the phenolic OH proton, completely free of aliphatic solvent peaks (indicating successful vacuum drying).

References

  • European Patent Office.EP 1221443 A1: Substituted imidazolidinone derivatives. (2000).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Pearson / Internet Archive. (1989). Available at:[Link]

Application Note: Solvent-Free Synthesis of Benzimidazol-2-one Derivatives via Mechanochemical and Thermal Melt Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Scientific Context & Mechanistic Rationale

Benzimidazol-2-ones are privileged pharmacophores embedded in numerous active pharmaceutical ingredients (APIs), including the antipsychotic pimozide and the antiemetic domperidone. Historically, the synthesis of the benzimidazol-2-one core relied on the cyclocarbonylation of o-phenylenediamine (OPD) using highly toxic, gaseous phosgene or its derivatives in hazardous, high-boiling solvents like toluene or dimethylformamide (DMF) 1[1].

Modern green chemistry mandates the elimination of these hazardous reagents. Transitioning to solvent-free methodologies—specifically mechanochemical (ball milling) and thermal melt techniques—replaces phosgene with benign carbonylating agents such as urea or carbon dioxide .

The Causality of Solvent-Free Efficiency: In traditional solution-phase synthesis, solvent molecules form a solvation shell around the reactants, creating a thermodynamic barrier (desolvation energy) that must be overcome before nucleophilic attack can occur. By removing the solvent, mechanochemical and melt methodologies force reactants into highly concentrated, intimate contact. The kinetic energy from ball milling or the thermal energy from a melt directly drives the nucleophilic acyl substitution, drastically reducing reaction times, maximizing atom economy, and lowering the Environmental Factor (E-factor) to near zero 2[2].

Mechanism OPD o-Phenylenediamine (Nucleophile) Activation Carbonyl Activation (Mechanochemical/Thermal) OPD->Activation Urea Urea (Green Carbonyl Source) Urea->Activation Intermediate Mono-substituted Urea Intermediate Activation->Intermediate 1st Nucleophilic Attack (-NH3) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Benzimidazol-2-one + 2 NH3 (gas) Cyclization->Product 2nd Nucleophilic Attack (-NH3)

Mechanistic pathway of solvent-free benzimidazol-2-one synthesis via urea condensation.

Comparative Analysis of Solvent-Free Modalities

The selection of a solvent-free method depends on available infrastructure and scale-up requirements. The table below summarizes the quantitative data and parameters for leading solvent-free synthetic routes.

Synthesis ModalityReagentsCatalystConditionsYield (%)E-Factor Impact
Mechanochemical (Ball Milling) o-Phenylenediamine + UreaNone20 Hz, 60 min, 56.6 g SS Balls~95%Extremely Low
Mechanochemical (Grinding) o-Phenylenediamine + AldehydesUrea Nitrate20–30 s, Room Temp92–99%Low (0.11)
Microwave-Assisted Melt o-Phenylenediamine + UreaPolyphosphoric Acid (PPA)MW Irradiation, 5-10 min86-99%Low
Thermal Melt o-Phenylenediamine + UreaSulfated Polyborate120 °C, Conventional Heating>90%Low

Data synthesized from peer-reviewed solvent-free methodologies 23[2][3].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning the physical chemistry of the reaction provides intrinsic feedback to the scientist without requiring immediate external Process Analytical Technology (PAT).

Protocol A: Catalyst-Free Mechanochemical Synthesis (Ball Milling)

This protocol utilizes mechanical force to induce chemical transformations. It relies on the precise calibration of milling frequency and ball weight to provide the necessary activation energy 3[3].

Causality of Experimental Design: Why 56.6 g of milling balls at 20 Hz? Empirical optimization demonstrates that lower ball weights (e.g., 14.4 g) fail to generate sufficient localized kinetic impact, stalling the reaction at ~70% yield. Conversely, excessive frequencies cause unnecessary thermal degradation. The 56.6 g / 20 Hz parameter creates the perfect energy threshold to drive the condensation to ~95% completion within 60 minutes 3[3].

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh 2.5 g (23.1 mmol) of o-phenylenediamine and 1.66 g (27.7 mmol, 1.2 equiv) of urea.

  • Vessel Loading: Transfer the dry powders into a 250 cm³ stainless steel vial. Add 56.6 g of stainless steel balls (a mix of 12.7 mm, 6.3 mm, and 3.2 mm diameters to ensure varied impact angles).

  • Mechanochemical Activation: Seal the vial and mill in a mixer mill (e.g., SPEX 8000) at 20 Hz for exactly 60 minutes.

  • Self-Validation Check (Gas Evolution): Carefully open the vial in a fume hood. The distinct odor of ammonia (NH₃) confirms the double nucleophilic displacement has occurred. Damp pH paper held near the opening will immediately turn blue.

  • Green Workup: Extract the amorphous solid mixture from the vial. Wash thoroughly with warm distilled water. Causality: Water selectively dissolves any unreacted urea and residual ammonia, leaving the highly hydrophobic benzimidazol-2-one completely insoluble.

  • Isolation: Filter under vacuum and dry the precipitate to afford the pure product (Yield: ~95%).

Workflow Step1 1. Stoichiometric Mixing OPD + Urea Step2 2. Mechanochemical Activation Ball Milling (20 Hz, 60 min) Step1->Step2 Step3 3. In-Process Validation Monitor NH3 Evolution Step2->Step3 Step4 4. Green Workup Aqueous Wash & Filtration Step3->Step4 Step5 5. Product Isolation High Purity Benzimidazol-2-one Step4->Step5

Step-by-step workflow for the mechanochemical synthesis of benzimidazol-2-ones.

Protocol B: Thermal Melt Synthesis via Green Catalysis

For laboratories lacking ball-milling infrastructure, a solvent-free thermal melt is highly effective.

Causality of Experimental Design: Urea melts at approximately 133 °C. By heating the reaction to 140 °C, urea transitions from a solid reactant to a transient, highly polar liquid flux. This melt phase dissolves the o-phenylenediamine, allowing the reaction to proceed homogeneously without the need for external VOC solvents.

Step-by-Step Methodology:

  • Preparation: Grind 10 mmol of o-phenylenediamine and 12 mmol of urea in a mortar to form a fine, intimately mixed powder.

  • Thermal Activation: Transfer the powder to a round-bottom flask equipped with a reflux condenser (to prevent sublimation of unreacted OPD) and a gas trap. Submerge in an oil bath pre-heated to 140 °C.

  • Self-Validation Check (Phase Transition): Observe the physical state of the reaction.

    • Phase 1: The powder will rapidly liquefy into a clear/yellowish melt as the urea reaches its melting point.

    • Phase 2: Vigorous bubbling will occur (NH₃ gas evolution).

    • Phase 3: The melt will spontaneously solidify into a hard, opaque mass. Causality: The product, benzimidazol-2-one, has a melting point exceeding 300 °C. Its formation causes the mixture to freeze at 140 °C, serving as an absolute, visual self-validation that the reaction has reached completion.

  • Workup: Cool the flask to room temperature. Add 20 mL of hot water to break up the solid mass and dissolve impurities. Filter and recrystallize from ethanol to yield the pure product.

Conclusion

By leveraging mechanochemical kinetics or transient thermal melts, drug development professionals can synthesize the critical benzimidazol-2-one pharmacophore with unprecedented atom economy. These self-validating, solvent-free protocols eliminate the need for phosgene and toxic solvents, drastically reducing the environmental footprint of early-stage API development while maintaining exceptional yields.

References

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors, ACS Omega,[Link]

  • Diverse Synthetic Routes to Various Substituted Benzimidazolone Derivatives: A Review, Moroccan Journal of Heterocyclic Chemistry,[Link]

  • Mechanochemical Approach for the Selective Synthesis of 1,2-Disubstituted Benzimidazoles and Their Molecular Docking Studies, Polycyclic Aromatic Compounds,[Link]

  • Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Derivatives, Molecules (MDPI),[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-Hydroxy-2-Benzimidazolinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of highly functionalized heterocycles. 4-hydroxy-2-benzimidazolinone (also known as 4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) is notoriously difficult to solubilize.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice, providing field-proven, mechanistically grounded troubleshooting strategies to overcome the thermodynamic barriers of dissolving this specific compound.

Diagnostic FAQ: Understanding the Solvation Barrier

Q1: Why is 4-hydroxy-2-benzimidazolinone virtually insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate? A1: The insolubility is driven by an exceptionally high crystal lattice energy. The molecule features a planar heteroaromatic core that promotes strong face-to-face π−π stacking. Furthermore, the urea-like imidazolinone motif (NH-CO-NH) combined with the 4-hydroxyl group creates an extensive, rigid intermolecular hydrogen-bonding network (H-bond piling). To dissolve this compound, the solvent must provide solute-solvent interactions that thermodynamically overcome these strong cohesive forces. Non-polar or moderately polar aprotic solvents lack the hydrogen-bond accepting capacity required to disrupt this lattice [1]. Empirical data confirms that solubilities of benzimidazole derivatives in chloroalkanes and aromatic hydrocarbons are exceedingly low [2].

Q2: Which organic solvents are most effective for creating high-concentration stock solutions? A2: Highly polar aprotic solvents are the gold standard. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are highly effective because their localized dipoles and strong hydrogen-bond accepting capabilities disrupt the N-H and O-H donor networks of the benzimidazolinone ring [3].

Q3: How can I improve solubility if DMSO or DMF alone is insufficient or incompatible with my downstream assay? A3: Employ a co-solvency strategy. A common and highly effective approach is using a binary solvent mixture, such as 10% DMSO in Methanol. The DMSO disrupts the primary H-bond network, while the protic nature of methanol provides solvation for the resulting dissociated monomers. Co-solvency significantly enhances the solubility profile compared to either solvent alone [4].

Solubilization Troubleshooting Workflow

When approaching a refractory sample of 4-hydroxy-2-benzimidazolinone, follow the decision tree below to systematically break down the intermolecular forces preventing dissolution.

SolubilizationWorkflow Start Assess Baseline Solubility (4-OH-2-benzimidazolinone) PolarAprotic Test Polar Aprotic Solvents (DMSO, DMF, NMP) Start->PolarAprotic Check1 Fully Dissolved? PolarAprotic->Check1 CoSolvent Apply Co-Solvency (e.g., 10% DMSO in MeOH) Check1->CoSolvent No Success Proceed to Assay/Synthesis Check1->Success Yes Check2 Fully Dissolved? CoSolvent->Check2 BaseAddition Base-Mediated Deprotonation (Add TEA or DIPEA) Check2->BaseAddition No Check2->Success Yes TempElev Thermodynamic Assist (Heat to 40-60°C & Sonicate) BaseAddition->TempElev TempElev->Success

Decision tree for overcoming 4-hydroxy-2-benzimidazolinone insolubility in organic solvents.

Quantitative Solvent Selection Guide

To facilitate rapid experimental design, the following table summarizes the expected performance of various solvent systems based on their physicochemical properties and historical data for benzimidazolone derivatives.

Solvent SystemPolarity IndexH-Bond Acceptor CapacityExpected SolubilityBest Use Case
Dichloromethane (DCM) 3.1LowInsolubleNot recommended
Methanol (MeOH) 5.1High (Protic)Slightly SolubleCo-solvent base
10% DMSO in MeOH MixedHighModerate to HighIn vitro assay stocks [3]
Dimethylformamide (DMF) 6.4HighHighOrganic synthesis
Dimethyl Sulfoxide (DMSO) 7.2Very HighVery HighHigh-concentration stocks [3]
DMSO + 1 eq. DIPEA MixedVery High (Ionic)MaximumRefractory/Concentrated formulations

Mechanistic Disruption of Intermolecular Forces

If standard solvation fails, chemical intervention is required. The 4-hydroxyl group is weakly acidic (pKa ~9-10). By introducing a mild organic base, you can deprotonate the phenol, forming a phenoxide ion. The introduction of charge drastically lowers the lattice energy and increases solute-solvent ion-dipole interactions [6].

HbondDisruption Lattice Crystal Lattice (Pi-Stacking & H-Bond Piling) Disrupt1 H-Bond Acceptor Interaction (Breaks NH/OH networks) Lattice->Disrupt1 Solvation Disrupt2 Deprotonation of 4-OH (Forms Soluble Phenoxide) Lattice->Disrupt2 Ionization Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Disrupt1 Base Organic Base (e.g., DIPEA) Base->Disrupt2 Solvated Solvated Monomer (High Concentration Solution) Disrupt1->Solvated Disrupt2->Solvated

Mechanistic pathways for disrupting benzimidazolinone crystal lattice forces to achieve solvation.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating, ensuring that you have achieved true dissolution rather than a deceptive micro-suspension.

Protocol A: Preparation of a 50 mM Stock Solution via Co-Solvency and Thermodynamic Assistance

Use this protocol for standard in vitro assay preparations where DMSO limits must be maintained.

  • Gravimetric Assessment: Accurately weigh 7.5 mg of 4-hydroxy-2-benzimidazolinone (MW ~150.14 g/mol ) into a sterile, amber glass vial. (Causality: Amber glass prevents potential UV-mediated degradation of the electron-rich aromatic core).

  • Primary Solvation: Add 100 µL of anhydrous DMSO. Vortex vigorously for 2 minutes. (Causality: The strong H-bond accepting nature of pure DMSO initiates the breakdown of the crystal lattice).

  • Co-Solvent Addition: Add 900 µL of anhydrous Methanol to achieve a final volume of 1 mL (10% DMSO/MeOH v/v).

  • Thermodynamic Disruption: Place the vial in a water bath sonicator set to 40°C for 10 minutes. (Causality: Thermal energy overcomes the activation barrier of dissolution, while acoustic cavitation physically disrupts micro-aggregates [5]).

  • System Validation (The Tyndall Test): Shine a laser pointer through the vial against a dark background.

    • Pass: The beam is invisible as it passes through the liquid (true solution).

    • Fail: The beam path is clearly visible (light scattering/Tyndall effect), indicating a micro-suspension. If this occurs, proceed to Protocol B.

Protocol B: Base-Mediated Solubilization for Refractory Samples

Use this protocol for high-concentration synthesis feeds or when Protocol A fails.

  • Weighing: Weigh 15.0 mg of the compound into a reaction vial.

  • Initial Suspension: Add 990 µL of DMF. The compound will likely form a cloudy suspension.

  • Ionization (Deprotonation): Add 10 µL of N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA deprotonates the 4-hydroxyl group. The resulting phenoxide salt drastically shifts the thermodynamic equilibrium toward the solvated state).

  • Equilibration: Vortex for 1 minute. The suspension should rapidly clear into a homogenous, slightly yellow-tinted solution.

  • System Validation (LC-MS Check): Before proceeding to complex synthesis, inject a 1 µL aliquot into an LC-MS to verify that the base addition did not catalyze any unintended dimerization or oxidative degradation of the electron-rich ring.

References

  • Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers The Journal of Physical Chemistry B - ACS Publications[Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene ResearchGate [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility Longdom Publishing[Link]

  • Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules PMC - National Institutes of Health[Link]

Technical Support Center: Troubleshooting Low Yields in 2,3-Diaminophenol Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for troubleshooting low yields in the cyclization of 2,3-diaminophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2,3-diaminophenol cyclization reaction has a very low yield. What are the most common causes?

Low yields in 2,3-diaminophenol cyclizations often stem from the high sensitivity of the starting material to aerial oxidation.[1][2] The presence of two amino groups and a hydroxyl group on the aromatic ring makes it highly electron-rich and susceptible to oxidation, which can lead to the formation of undesired side products and consumption of the starting material. Other significant factors include suboptimal reaction conditions, the choice of solvent, and the presence of impurities.

Q2: I suspect my 2,3-diaminophenol starting material has degraded. How can I confirm this and prevent it?

A2: 2,3-Diaminophenol is notoriously unstable in the presence of air and light. Degradation is often indicated by a change in color of the solid from off-white or light brown to a darker, often purplish or black, hue. To prevent degradation, it is crucial to:

  • Store under an inert atmosphere: Keep the 2,3-diaminophenol in a tightly sealed container under nitrogen or argon.

  • Refrigerate or freeze: Store at low temperatures to slow down decomposition.

  • Use freshly opened or purified material: If possible, use a fresh bottle or purify the material by recrystallization or sublimation before use.

To assess the purity, you can use techniques like NMR spectroscopy or melting point analysis and compare the results with literature values for the pure compound.

Q3: What are the key reaction parameters I should optimize to improve the yield of my cyclization?

A3: Optimizing reaction conditions is critical for a successful cyclization. Here are the key parameters to consider:

  • Atmosphere: Due to the sensitivity of 2,3-diaminophenol to oxidation, it is highly recommended to perform the reaction under an inert atmosphere of nitrogen or argon.[3] This minimizes the formation of oxidative side products.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[4] Protic solvents may interfere with some cyclization reagents, while non-protic solvents like dioxane, THF, or DCM are often preferred.[3] In some cases, fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to improve yields in oxidative cyclizations.[5]

  • Temperature: The optimal temperature will depend on the specific cyclization method. Some reactions may proceed at room temperature, while others require heating to overcome the activation energy barrier.[4] It is advisable to start with the literature-reported temperature and then screen a range of temperatures to find the optimum for your specific substrate.

  • Concentration: Running the reaction at a high concentration may favor intermolecular side reactions, leading to polymeric materials.[5] Using more dilute conditions can sometimes improve the yield of the desired intramolecular cyclization product.[5]

Q4: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions, and how can I minimize them?

A4: The formation of multiple products is a common issue. Besides the desired phenoxazine product, you may be observing:

  • Oxidized Starting Material: As mentioned, 2,3-diaminophenol can be oxidized to various quinone-imine type species.

  • Polymeric Byproducts: Intermolecular reactions can lead to the formation of oligomers or polymers, especially at higher concentrations.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage if the conditions are not optimal for the final ring-closing step.[3]

To minimize side reactions, you should:

  • Ensure an inert atmosphere: This is the most critical step to prevent oxidation.

  • Optimize reagent stoichiometry: An incorrect ratio of reactants can lead to incomplete reactions and side product formation.[6]

  • Control the rate of addition: In some cases, slow addition of a reagent can help to control the reaction and minimize the formation of undesired products.

Below is a diagram illustrating the desired cyclization pathway versus a potential oxidative side reaction.

cluster_desired Desired Cyclization cluster_side Oxidative Side Reaction A 2,3-Diaminophenol + Reagent B Intermediate A->B Reaction C Desired Phenoxazine Product B->C Cyclization D 2,3-Diaminophenol E Oxidized Intermediates (e.g., Quinone-imine) D->E Aerial Oxidation F Polymeric Byproducts E->F Polymerization

Caption: Desired vs. Undesired Reaction Pathways.

Troubleshooting Guide: Low Yields in 2,3-Diaminophenol Cyclization

This section provides a more detailed, step-by-step approach to troubleshooting low yields.

Problem: Very Low to No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Degraded Starting Material 1. Check the appearance and purity of the 2,3-diaminophenol. 2. If it appears discolored, purify it by recrystallization or sublimation. 3. Store the purified material under an inert atmosphere and at low temperature.The presence of impurities or oxidized starting material can inhibit the desired reaction or lead to the formation of intractable mixtures.
Incorrect Reaction Conditions 1. Verify the reaction temperature, time, and solvent against a reliable literature procedure. 2. If following a known procedure, consider screening different solvents and temperatures.[4] 3. Ensure the reaction is performed under a strictly inert atmosphere.The kinetics and thermodynamics of the cyclization are highly dependent on the reaction conditions. An inert atmosphere is crucial to prevent oxidative degradation.[7]
Ineffective Catalyst or Reagent 1. If using a catalyst, ensure it is active and has been stored correctly. 2. Consider trying a different catalyst or cyclizing agent. For oxidative cyclizations, various metal catalysts (e.g., Co, Cu) can be effective.[1][2][8]The choice of catalyst or reagent is critical for facilitating the cyclization. Different reagents may have different levels of reactivity and compatibility with your specific substrate.
Problem: Formation of Multiple Products
Potential Cause Troubleshooting Steps Scientific Rationale
Aerial Oxidation 1. De-gas the solvent before use. 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 3. Use freshly distilled, anhydrous solvents.Oxygen in the air is a primary culprit for the formation of colored, oxidized byproducts from the electron-rich 2,3-diaminophenol.[9][10]
Intermolecular Side Reactions 1. Try running the reaction at a lower concentration.[5] 2. If applicable, add one of the reagents slowly over a period of time to maintain its low concentration in the reaction mixture.High concentrations can favor intermolecular reactions, leading to the formation of dimers, oligomers, and polymers instead of the desired intramolecularly cyclized product.
Inappropriate Base or Acid 1. If the reaction requires a base or acid, ensure the correct stoichiometry is used. 2. Consider screening different bases or acids of varying strengths.The pH of the reaction medium can significantly influence the reaction pathway and the stability of intermediates. An inappropriate base or acid can promote side reactions.[3]

Experimental Protocols

General Protocol for Small-Scale Reaction Optimization

This workflow can be used to systematically optimize your reaction conditions.

start Start Optimization step1 Step 1: Baseline Experiment Run the reaction using a literature procedure or your initial conditions under an inert atmosphere. start->step1 step2 Step 2: Solvent Screening Set up parallel reactions in different anhydrous, degassed solvents (e.g., Dioxane, THF, Toluene, HFIP). step1->step2 step3 Step 3: Temperature Screening For the best solvent from Step 2, run the reaction at different temperatures (e.g., RT, 50 °C, 80 °C, reflux). step2->step3 step4 Step 4: Concentration Screening Using the optimal solvent and temperature, vary the concentration of the starting material (e.g., 0.1 M, 0.05 M, 0.01 M). step3->step4 end Optimized Conditions step4->end

Caption: Workflow for Reaction Optimization.

Data Presentation

Table 1: Recommended Solvents for 2,3-Diaminophenol Cyclization
SolventTypeRationale for UseReference
DioxaneNon-protic etherCommonly used and generally effective for many cyclization reactions.[4]
Tetrahydrofuran (THF)Non-protic etherSimilar to dioxane, a good starting point for optimization.[3]
Dichloromethane (DCM)Non-protic halogenatedUseful for reactions at or below room temperature.[3]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Protic, highly polarCan promote oxidative cyclizations and improve yields in some cases.[5]
EthanolProticCan be used in certain condensation reactions, often with a base.[11]

References

  • ResearchGate. Optimization of the cyclization reaction conditions. [Link]

  • ResearchGate. Catalytic Oxidative Cyclocondensation of o ‐Aminophenols to 2‐Amino‐3 H ‐phenoxazin‐3‐ones. [Link]

  • MDPI. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. [Link]

  • MDPI. Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. [Link]

  • Bulgarian Chemical Communications. Synthesis and cyclization reactions of novel benzo[a]phenazine- and phenoxazine- 5-ones derivatives. [Link]

  • RSC Publishing. New synthetic approaches for the construction of 2-aminophenoxazinone architectures. [Link]

  • ResearchGate. Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. [Link]

  • PMC. Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][3]-Rearrangement—Oxa-Michael Addition Cascade Reactions. [Link]

  • Oxford Academic. Highly Selective Formation of 2-Aminophenoxazin-3-one by Catalytic Oxygenation of o-Aminophenol. [Link]

  • RSC Publishing. Efficient Synthesis of Ortho- or Para-aminophenol via Diazo Coupling Reduction Process and Scalable Manufacturing Chlorzoxazone. [Link]

  • ChemRxiv. Aerobic Oxidation Reactivity of Well-Defined CoII and CoIII Aminophenol Complexes. [Link]

  • ResearchGate. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. [Link]

  • RSC Publishing. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. [Link]

  • PMC. New Functionalized Phenoxazines and Phenothiazines. [Link]

  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. [Link]

  • RSC Publishing. Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. [Link]

  • PMC. Rational design of N-heterocyclic compound classes via regenerative cyclization of diamines. [Link]

  • ACS Publications. Aqueous Radical Initiated Oxidation of an Organic Monolayer at the Air−Water Interface as a Proxy for Thin Films. [Link]

  • MDPI. Atmospheric Oxidation Capacity and Its Impact on the Secondary Inorganic Components of PM 2.5 in Recent Years in Beijing: Enlightenment for PM 2.5 Pollution Control in the Future. [Link]

  • ACP. The effect of amino acids on the Fenton and photo-Fenton reactions in cloud water: unraveling the dual role of glutamic acid. [Link]

Sources

preventing N-alkylation side reactions in 4-hydroxybenzimidazolone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxybenzimidazolone and its derivatives. This guide is designed to provide in-depth, field-proven insights into a critical challenge in this area: the prevention of undesired N-alkylation side reactions. Our goal is to equip you with the knowledge to troubleshoot existing protocols and design new syntheses with enhanced regioselectivity and yield.

Introduction: The N-Alkylation Challenge

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] However, its synthesis and subsequent functionalization are often complicated by the presence of two reactive nitrogen atoms within the cyclic urea moiety.[2] These nucleophilic centers can compete with other desired reaction sites, leading to the formation of N-alkylated byproducts. This lack of regioselectivity can significantly reduce the yield of the target molecule, complicate purification processes, and consume valuable starting materials.

This guide provides a systematic approach to understanding and controlling these side reactions, focusing on the synthesis of 4-hydroxybenzimidazolone, where the interplay between the phenolic hydroxyl group and the two ring nitrogens presents a unique regioselectivity puzzle.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the synthesis and functionalization of 4-hydroxybenzimidazolone, presented in a practical question-and-answer format.

Question 1: I'm attempting a C-alkylation at a different position, but I'm consistently isolating a mixture of my desired product and an N-alkylated byproduct. How can I improve selectivity?

Answer:

This is a classic regioselectivity problem arising from the comparable nucleophilicity of the target carbon and the benzimidazolone nitrogen atoms. The formation of the N-alkylated byproduct is often kinetically favored. To enhance C-alkylation selectivity, you must adjust the reaction conditions to specifically disfavor N-alkylation.

Root Cause Analysis:

  • Deprotonation: The base used in your reaction is likely deprotonating the nitrogen atom of the benzimidazolone ring, creating a highly nucleophilic N-anion which readily reacts with your alkylating agent.[3]

  • Steric Hindrance: The reaction conditions may not provide sufficient steric hindrance around the nitrogen atoms to prevent the approach of the electrophile.

  • Solvent Effects: The solvent can influence which atom is preferentially alkylated. Polar aprotic solvents can stabilize the N-anion, promoting N-alkylation.

Solutions & Step-by-Step Protocol:

  • Choice of Base is Critical: Switch to a bulkier, non-nucleophilic base. This sterically hinders the approach to the nitrogen atoms.

  • Solvent Optimization: Employ a less polar or nonpolar solvent to reduce the stabilization of the N-anion.

  • Protecting Group Strategy: If the above methods are insufficient, the most robust solution is to temporarily protect the nitrogen atoms.

Protocol 1: Optimizing Reaction Conditions to Favor C-Alkylation
  • Reagent Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Argon or Nitrogen). Dry your chosen solvent rigorously before use.[4]

  • Reactant Addition: To the reaction vessel, add your 4-hydroxybenzimidazolone substrate and the chosen nonpolar solvent (e.g., Toluene or Dioxane).

  • Base Addition: Add a bulky base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). Add the base portion-wise at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.

  • Alkylating Agent: Slowly add your alkylating agent (e.g., alkyl halide) dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent potential side reactions from prolonged reaction times.[5]

  • Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate any remaining regioisomers.

Data Summary: Impact of Base and Solvent on Regioselectivity
Base Solvent Observed Outcome Rationale
Sodium Hydride (NaH)DMFHigh N-alkylationStrong, non-bulky base in a polar aprotic solvent favors N-anion formation.[6]
Potassium Carbonate (K₂CO₃)AcetonitrileMixture of N/C-alkylationWeaker base, but still capable of deprotonating nitrogen; polar solvent assists.
Potassium tert-Butoxide (KOtBu)TolueneImproved C-alkylationBulky base sterically disfavors N-alkylation; nonpolar solvent reduces N-anion stability.
Lithium Diisopropylamide (LDA)THFHigh C-alkylationVery bulky, strong base can selectively deprotonate less accessible carbon positions.
Question 2: My goal is to synthesize a 1,3-dialkylated benzimidazolone, but I'm getting a complex mixture including mono-alkylated species. How can I drive the reaction to completion?

Answer:

Achieving complete dialkylation requires forcing conditions to overcome the reduced reactivity of the second nitrogen after the first alkylation.

Root Cause Analysis:

  • Insufficient Base: You may not be using a sufficient molar equivalent of the base to deprotonate both the initial N-H and the second N-H of the mono-alkylated intermediate.

  • Reaction Time/Temperature: The reaction conditions may not be energetic enough to drive the second alkylation to completion.

  • Reactivity of Alkylating Agent: The alkylating agent may not be reactive enough for the second, more sterically hindered alkylation.

Solutions:

  • Stoichiometry: Use at least two equivalents of a strong base (like NaH) and slightly more than two equivalents of the alkylating agent.

  • Reaction Conditions: Increase the reaction temperature. Reactions are often performed in a high-boiling polar aprotic solvent like DMF at elevated temperatures (60-120 °C) to ensure the reaction goes to completion.[7]

  • Phase-Transfer Catalysis: For stubborn reactions, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be effective in facilitating the reaction between the benzimidazolone anion and the alkylating agent.[7]

Frequently Asked Questions (FAQs)

Why is N-alkylation a common side reaction in benzimidazolone synthesis?

The benzimidazolone core contains two secondary amine-like nitrogens within a cyclic urea structure. The protons on these nitrogens are acidic and can be readily removed by a base. This deprotonation creates a resonance-stabilized N-anion, which is a potent nucleophile.[3] In many reaction schemes, this nucleophilic nitrogen can compete with the intended reaction site, leading to N-alkylation.

DOT Diagram: Competing Reaction Pathways

G cluster_0 Reaction Start cluster_1 Reaction Conditions cluster_2 Reaction Pathways Start 4-Hydroxybenzimidazolone + Alkyl Halide (R-X) Base Base (e.g., NaH) Start->Base Deprotonation C_Alkylation Desired C-Alkylated Product Start->C_Alkylation Thermodynamic or Sterically Controlled Pathway N_Anion Nucleophilic N-Anion Base->N_Anion Forms N-Anion Solvent Solvent (e.g., DMF) N_Alkylation Undesired N-Alkylated Product N_Anion->N_Alkylation Kinetic Pathway (Often Favored)

Caption: Competing N-alkylation vs. desired C-alkylation pathways.

What is the most effective way to completely prevent N-alkylation?

The most definitive method is to use a protecting group strategy. By temporarily blocking the nitrogen atoms, you can direct the reactivity to other parts of the molecule. The choice of protecting group is crucial and should be orthogonal to the other reaction conditions you plan to use.[8][9]

A Common Protecting Group Strategy: Boc Protection

The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions but can be easily removed with acid.

DOT Diagram: Protecting Group Workflow

workflow start 4-Hydroxybenzimidazolone protect Step 1: N-Protection (Boc)2O, DMAP, CH2Cl2 start->protect reaction Step 2: Desired Reaction (e.g., C-Alkylation) protect->reaction deprotect Step 3: N-Deprotection TFA, CH2Cl2 reaction->deprotect product Final Product (N-H bonds restored) deprotect->product

Caption: Workflow for a protecting group strategy.

Protocol 2: Boc Protection and Deprotection of Benzimidazolone

Part A: Protection

  • Setup: Dissolve the 4-hydroxybenzimidazolone (1 equiv.) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere.

  • Reagents: Add Di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equiv.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture and purify by column chromatography to yield the di-Boc protected benzimidazolone.

Part B: Deprotection

  • Setup: Dissolve the Boc-protected compound in DCM.

  • Reagent: Add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) at 0 °C.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product, dry the organic layer, and concentrate to yield the deprotected product.

How does the choice of alkylating agent affect N-alkylation?

Highly reactive alkylating agents, such as methyl iodide or benzyl bromide, will more readily react with the nucleophilic nitrogen.[5] Less reactive agents, like alkyl chlorides, may require more forcing conditions (higher temperature), which can sometimes provide an opportunity to optimize for the thermodynamically favored product, but may also increase the rate of undesired N-alkylation.

References

  • He, Y.-T., et al. (2020). Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters. Available at: [Link]

  • American Chemical Society (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC. Available at: [Link]

  • Kondal Reddy, K., & Subba Rao, N. V. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Available at: [Link]

  • TSI Journals (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]

  • Ernst, J. B., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters. Available at: [Link]

  • Al-Soud, Y. A., et al. (2015). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules. Available at: [Link]

  • National Institutes of Health (NIH). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC. Available at: [Link]

  • National Institutes of Health (NIH). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC. Available at: [Link]

  • Organic Chemistry Portal. Regioselective Synthesis of Benzimidazolones via Cascade C-N Coupling of Monosubstituted Ureas. Available at: [Link]

  • ResearchGate. N‐Alkylation of benzimidazole. Available at: [Link]

  • ResearchGate. (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available at: [Link]

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • National Institutes of Health (NIH). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC. Available at: [Link]

  • Wiley Online Library. 2 Protection of Functional Groups. Available at: [Link]

  • ResearchGate. The reaction mechanism for N1-alkylation of benzimidazole. Available at: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • National Institutes of Health (NIH). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]

  • Reddit. This is why selective N-alkylation of imidazoles is difficult. Available at: [Link]

  • ResearchGate. (PDF) REACTIVITY AND FUNCTIONALIZATION OF BENZIMIDAZOL-2- ONE DERIVATIVES. Available at: [Link]

  • University of Florida. CHEMISTRY OF THE BENZIMIDAZOLES. Available at: [Link]

Sources

overcoming poor solubility of benzimidazolones in dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of benzimidazolone derivatives in halogenated solvents like dichloromethane (DCM).

The following guide is designed to move beyond basic trial-and-error. By understanding the thermodynamic and intermolecular forces at play, we can engineer specific chemical and physical solutions to keep your benzimidazolones in solution without compromising your downstream assays or syntheses.

Mechanistic FAQs: Understanding the Solubility Barrier

Q1: Why is unsubstituted benzimidazolone nearly insoluble in dichloromethane (DCM)? A1: The insolubility is a direct consequence of the molecule's crystal lattice energy. Benzimidazolones contain both strong hydrogen bond donors (the N-H groups) and a strong hydrogen bond acceptor (the C=O group). In the solid state, these molecules self-assemble into highly stable, rigid one-dimensional tapes or three-dimensional networks driven by N-H···O=C interactions[1]. DCM is a weakly polar, non-coordinating solvent. It lacks the hydrogen bond acceptor or donor capacity required to competitively disrupt this robust intermolecular network, leaving the compound undissolved as a suspension[2].

Q2: I cannot change my primary solvent (DCM) due to downstream reaction requirements. How can I force dissolution? A2: If the bulk solvent must remain DCM, you must employ a co-solvent strategy . Introducing 5–10% (v/v) of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), provides competitive hydrogen bond acceptors. The oxygen atoms in DMF/DMSO intercept the N-H groups of the benzimidazolone, breaking the solid-state tapes and allowing the DCM to solvate the resulting monomeric complexes[3].

Q3: My reaction is strictly sensitive to nucleophilic or coordinating co-solvents like DMF. What is the chemical alternative? A3: You must alter the intrinsic hydrogen-bonding capacity of the substrate via transient masking (derivatization) . By converting the N-H groups to N-Boc (tert-butyloxycarbonyl) or N-alkyl groups, you completely eliminate the hydrogen bond donors[4]. This drastically lowers the crystal lattice energy and increases the molecule's lipophilicity, rendering the compound highly soluble in pure DCM[2]. The Boc groups can be easily cleaved later using Trifluoroacetic acid (TFA).

Q4: Can temperature or physical agitation alone solve the DCM solubility issue? A4: Generally, no. While heating DCM to its boiling point (39.6 °C) or applying prolonged sonication provides a kinetic boost, the thermodynamic barrier of the hydrogen-bonded lattice remains too high for pure DCM[5]. Furthermore, upon cooling back to room temperature, the compound will rapidly crash out (precipitate), ruining quantitative additions or sensitive biological assays.

Strategic Workflow for Solubility Optimization

G Start Benzimidazolone Insoluble in DCM Mod Chemical Modification Tolerated? Start->Mod Deriv N-Alkylation / N-Boc Protection Mod->Deriv Yes CoSolvQ Co-solvents Tolerated? Mod->CoSolvQ No Success Soluble in DCM System Deriv->Success CoSolv Add 5-10% DMF, DMSO, or MeOH CoSolvQ->CoSolv Yes Heat Sonication / Heat (High Risk of Crash-Out) CoSolvQ->Heat No CoSolv->Success Heat->Success Temporary

Decision workflow for overcoming benzimidazolone solubility issues in DCM.

Quantitative Data: Solubility Profiles

To illustrate the impact of these strategies, the table below summarizes the relative solubility limits of 2-benzimidazolone under various conditions.

Compound State / SystemSolvent CompositionEstimated Solubility LimitMechanism of Improvement
Unsubstituted 2-Benzimidazolone100% DCM< 1 mg/mLN/A (Strong H-bond network prevents solvation)
Unsubstituted 2-BenzimidazoloneDCM : DMF (90:10 v/v)~15 - 20 mg/mLH-bond disruption by DMF acting as an acceptor
N-Alkyl-2-Benzimidazolone100% DCM> 50 mg/mLSteric hindrance & increased lipophilicity
N,N'-diBoc-2-Benzimidazolone100% DCM> 100 mg/mLComplete elimination of H-bond donors

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps so you can confirm success in real-time.

Protocol 1: Co-Solvent Mediated Dissolution

Use this when chemical modification of the benzimidazolone is not permitted, but downstream chemistry tolerates trace polar aprotic solvents.

  • Calculate and Weigh: Weigh the required amount of unsubstituted benzimidazolone into a dry, inert glass vial.

  • Primary Solvation (The H-Bond Disruptor): Instead of adding DCM first, add the calculated volume of DMF or DMSO (representing 5-10% of your final desired volume).

    • Causality: Dissolving the compound in the strong H-bond acceptor first maximizes the kinetic breakdown of the crystal lattice.

  • Agitation: Sonicate the vial for 2–3 minutes until a clear, highly concentrated stock solution is formed.

  • Dilution: Slowly add DCM dropwise while stirring vigorously to reach the final volume.

  • Self-Validation (Tyndall Effect Test): Shine a laser pointer through the flask. If the beam path is highly visible (scattering), you have a micro-suspension, meaning the compound has crashed out. If the beam is invisible, you have achieved true dissolution.

Protocol 2: Transient N-Boc Protection for Pure DCM Compatibility

Use this when pure DCM is strictly required for the reaction (e.g., moisture-sensitive or Lewis acid-catalyzed reactions).

  • Reaction Setup: Suspend 1.0 equivalent of benzimidazolone in a polar solvent like Acetonitrile or THF (where it has moderate solubility).

  • Base Addition: Add 0.1 equivalents of DMAP (4-Dimethylaminopyridine) as a catalyst, followed by 2.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

    • Causality: DMAP activates the Boc anhydride, allowing it to react with the poorly nucleophilic N-H groups of the benzimidazolone.

  • Reaction Monitoring: Stir at room temperature. As the N-H groups are protected, the intermolecular hydrogen bonds break, and the suspension will visually clear into a homogeneous solution. This visual clearance is your primary indicator of reaction progress.

  • Workup: Concentrate the mixture, dissolve the residue in pure DCM, and wash with 0.1 M HCl to remove DMAP. Dry the DCM layer over Na₂SO₄.

  • Result: The resulting N,N'-diBoc-benzimidazolone will now be freely soluble in 100% DCM at high concentrations, ready for your downstream organic synthesis.

References

  • Engineering the Solid State with 2-Benzimidazolones - Journal of the American Chemical Society (ACS Publications) -[Link]

  • The methodology for preparing domperidone: strategies, routes and reaction processes - National Institutes of Health (NIH) -[Link]

  • Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents - Journal of Chemical & Engineering Data (ACS Publications) -[Link]

  • Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - Journal of Medicinal Chemistry (ACS Publications) -[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the precise structural characterization of heterocyclic scaffolds is non-negotiable. 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one (often referred to as 4-hydroxybenzimidazolin-2-one) is a highly polar, electron-rich compound featuring a tightly coupled aromatic ring and three distinct exchangeable protons.

This guide objectively compares the analytical performance of different NMR solvent systems and magnetic field strengths, providing a self-validating workflow to ensure absolute confidence in your structural assignments.

Solvent System Comparison: The Causality of Hydrogen Bonding

The most critical decision in the 1H NMR analysis of benzimidazolones is solvent selection. Because the molecule contains a phenolic hydroxyl (-OH) and two distinct urea-like amines (-NH), the solvent directly dictates whether these functional groups are visible or lost to the baseline.

DMSO-d6: High-Fidelity Structural Profiling (The Gold Standard)

Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent for this compound. The causality lies in its strong hydrogen-bond acceptor capabilities. The lone pair electrons on the DMSO oxygen interact strongly with the solute's -NH and -OH protons. This interaction creates a localized energy barrier that drastically slows down chemical exchange on the NMR timescale (1[1]). Consequently, the exchangeable protons appear as sharp, distinct singlets. Literature precedents for benzimidazolone derivatives confirm that these -NH protons typically resonate strongly downfield between 9.0 and 11.0 ppm (2[2], 3[3]).

Methanol-d4 (CD3OD): Routine QC Profiling

While CD3OD offers lower viscosity and slightly sharper aromatic resolution, it is a protic solvent that facilitates rapid Hydrogen/Deuterium (H/D) exchange. The three critical heteroatom protons (-OH, N1-H, N3-H) are replaced by deuterium and vanish from the 1H spectrum. This makes CD3OD inferior for absolute structural confirmation, though acceptable for routine purity checks of the aromatic core.

Quantitative Data: Solvent Performance Comparison

The table below summarizes the expected chemical shifts ( δ ) and splitting patterns for 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one at 400 MHz.

Proton AssignmentPositionDMSO-d6 Profile (High-Fidelity)CD3OD Profile (Routine QC)
N1-H Urea core~10.80 ppm (s, 1H)Not observed (H/D exchange)
N3-H Urea core~10.60 ppm (s, 1H)Not observed (H/D exchange)
C4-OH Phenol~9.80 ppm (s, 1H)Not observed (H/D exchange)
C6-H Aromatic (meta to OH)~6.90 ppm (t, J = 8.0 Hz, 1H)~6.95 ppm (t, J = 8.0 Hz, 1H)
C7-H Aromatic (para to OH)~6.65 ppm (d, J = 8.0 Hz, 1H)~6.70 ppm (d, J = 8.0 Hz, 1H)
C5-H Aromatic (ortho to OH)~6.50 ppm (d, J = 8.0 Hz, 1H)~6.55 ppm (d, J = 8.0 Hz, 1H)

Note: The highly electron-donating nature of the C4-OH group via resonance significantly shields the ortho (C5) and para (C7) protons, pushing them upfield relative to standard benzene derivatives.

Magnetic Field Resolution: 400 MHz vs. 600 MHz

The aromatic protons (H5, H6, H7) form a tightly coupled AMX spin system.

  • At 400 MHz: Second-order effects (roofing) may slightly distort the symmetry of the triplets and doublets. The Δν/J ratio is lower, which can complicate the extraction of precise coupling constants if impurities are present.

  • At 600 MHz: The increased magnetic field strength pushes the system toward a pure first-order AMX pattern. The signals separate cleanly, allowing for highly accurate extraction of the ortho-coupling constants (~7.8 - 8.2 Hz), which is essential for differentiating this compound from its positional isomers (e.g., 5-hydroxybenzimidazol-2-one).

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates internal validation checks to prevent misinterpretation caused by solvent impurities or poor shimming.

Step 1: Sample Preparation

  • Weigh exactly 10–15 mg of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

  • Dissolve in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a clean, 5 mm precision NMR tube. Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will ruin magnetic field homogeneity (shimming).

Step 2: NMR Acquisition

  • Insert the sample into a 400 MHz or 600 MHz spectrometer.

  • Tune and match the probe to the 1H frequency. Lock onto the deuterium signal of DMSO.

  • Shim the magnet until the lock level is stable.

  • Acquire the spectrum using a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure accurate integration of the slowly relaxing -OH and -NH protons. Acquire 16 to 32 scans.

Step 3: Data Processing & Internal Calibration

  • Apply a line broadening (LB) factor of 0.3 Hz and perform a Fourier Transform (FT).

  • Manually phase the spectrum to ensure all peaks are purely absorptive.

  • Apply a baseline correction (e.g., polynomial fit).

  • Self-Validation Check: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm. Alternatively, set the residual DMSO pentet to exactly 2.50 ppm.

  • Self-Validation Check: Locate the residual water peak at ~3.33 ppm. Verify that it is sharp and does not overlap with any sample signals.

Analytical Workflow Visualization

NMR_Workflow Start Compound Selection 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one Solvent Solvent Selection DMSO-d6 vs. CD3OD Start->Solvent Prep Sample Preparation 15 mg in 0.6 mL Solvent Solvent->Prep Acq NMR Acquisition 400 MHz / 600 MHz Prep->Acq Process Data Processing FT, Phase, Baseline Correction Acq->Process Analyze Spectral Interpretation Peak Assignment & Integration Process->Analyze

Fig 1. Standardized 1H NMR analytical workflow for benzimidazolone derivatives.

References

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. ACS. Available at:[Link]

  • Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts. ResearchGate. Available at:[Link]

  • Resorcinarenes with 2-benzimidazolone bridges: Self-aggregation, self-assembled dimeric capsules, and guest encapsulation. PNAS. Available at:[Link]

Sources

A Comparative Guide to the Carbonyl Stretch in 2-Benzimidazolinone Derivatives for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structure. The carbonyl (C=O) stretching frequency is a particularly sensitive and informative probe of the electronic environment within a molecule. This guide provides an in-depth comparative analysis of the characteristic C=O stretching frequency in 2-benzimidazolinone derivatives, supported by established spectroscopic principles and experimental considerations.

The Significance of the Carbonyl Stretch in 2-Benzimidazolinones

2-Benzimidazolinone and its derivatives are a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry.[1][2][3] The core structure features a cyclic urea moiety fused to a benzene ring. The carbonyl group within this system is subject to a variety of electronic and structural influences that are reflected in its IR absorption frequency. A thorough understanding of these effects is crucial for accurate spectral interpretation and the characterization of novel derivatives.

The position of the C=O stretching vibration is primarily governed by the bond strength, which is influenced by several factors including resonance, inductive effects, and ring strain.[4][5] In 2-benzimidazolinones, the lone pairs on the adjacent nitrogen atoms can participate in resonance, which delocalizes the pi electrons of the carbonyl group. This delocalization reduces the double bond character of the C=O bond, leading to a lower stretching frequency compared to a simple ketone.[6][7]

Comparative Analysis of Carbonyl Stretching Frequencies

The electronic nature of substituents on the benzimidazolinone scaffold significantly modulates the C=O stretching frequency. This can be broadly categorized into the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Derivative TypeSubstituentTypical C=O Stretching Frequency (cm⁻¹)Effect on C=O Bond
Unsubstituted 2-Benzimidazolinone-H~1700 - 1720Reference
Electron-Donating Group (EDG) Substituted-NH₂, -OR, -Alkyl< 1700Weakened
Electron-Withdrawing Group (EWG) Substituted-NO₂, -CN, -Halogen> 1720Strengthened

Note: These are approximate ranges and can vary based on the specific substituent, its position, and the sample preparation method.

Electron-Donating Groups (EDGs)

When an electron-donating group is attached to the aromatic ring or the nitrogen atoms, it increases the electron density within the heterocyclic system. This enhanced electron density can be further delocalized into the carbonyl group through resonance.[8] This increased electron delocalization imparts more single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency.[4][8] For instance, the introduction of an amino or methoxy group on the benzene ring would be expected to shift the carbonyl absorption to a lower wavenumber.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups pull electron density away from the carbonyl group through inductive and/or resonance effects.[8][9] This withdrawal of electron density increases the double bond character of the C=O bond, making it stronger and stiffer.[4] Consequently, a higher amount of energy is required to excite the stretching vibration, resulting in a shift of the absorption band to a higher frequency.[4][8] Substituents like nitro groups or halogens on the aromatic ring will typically cause such a shift.

Visualizing Substituent Effects

The influence of substituents on the carbonyl stretching frequency can be conceptually illustrated as follows:

G cluster_0 Substituent Effects on C=O Stretch EDG Electron-Donating Group (EDG) Carbonyl 2-Benzimidazolinone C=O Bond EDG->Carbonyl Increases e⁻ density Weakens C=O bond EWG Electron-Withdrawing Group (EWG) EWG->Carbonyl Decreases e⁻ density Strengthens C=O bond Frequency IR Stretching Frequency Carbonyl->Frequency Weaker bond = Lower ν Stronger bond = Higher ν

Caption: Influence of EDGs and EWGs on the C=O bond and IR frequency.

Experimental Protocol for IR Analysis of 2-Benzimidazolinone Derivatives

To ensure accurate and reproducible data, the following experimental protocol is recommended:

1. Sample Preparation:

  • KBr Pellet Method: This is a common method for solid samples.

    • Thoroughly grind 1-2 mg of the 2-benzimidazolinone derivative with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR): This technique is suitable for both solid and liquid samples and requires minimal sample preparation.

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal and apply pressure using the anvil.

2. Instrument Setup:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is recommended for its high sensitivity and resolution.[1][2]

  • Background Scan: Perform a background scan with an empty sample compartment (for KBr pellet) or a clean ATR crystal. This is crucial to subtract the absorbance of atmospheric water and carbon dioxide.

  • Scan Parameters:

    • Wavenumber Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate to obtain a good signal-to-noise ratio.

3. Data Acquisition and Analysis:

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the strong, sharp absorption band in the 1650-1750 cm⁻¹ region, which corresponds to the C=O stretching vibration.[10]

  • Use the software's peak-picking tool to determine the exact wavenumber of the carbonyl absorption maximum.

The following diagram outlines the general workflow for obtaining and analyzing the IR spectrum of a 2-benzimidazolinone derivative.

G start Start sample_prep Sample Preparation (KBr Pellet or ATR) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Spectrum (Background Correction) sample_scan->process analyze Identify & Analyze C=O Stretch (~1700 cm⁻¹) process->analyze end End analyze->end

Caption: Experimental workflow for IR analysis of 2-benzimidazolinones.

Conclusion

The carbonyl stretching frequency in 2-benzimidazolinone derivatives is a powerful diagnostic tool for probing the electronic effects of various substituents. By understanding the interplay of resonance and inductive effects, researchers can predict and interpret shifts in the C=O absorption band, providing valuable insights into the molecular structure and bonding of these important heterocyclic compounds. Adherence to a standardized experimental protocol is essential for obtaining high-quality, comparable data.

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Unknown. (n.d.). 6 - IR - spectroscopy.
  • Unknown. (n.d.). Sample preparation and factors affect IR bands.
  • Taylor & Francis Online. (2006, December 6). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives.
  • BenchChem. (2025). Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes: A Comparative Guide.
  • PubMed. (2002, October 4). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity.
  • PMC. (n.d.). Synthesis and Biological Activities of Some Benzimidazolone Derivatives.
  • TSI Journals. (2014, December 14). SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF NOVEL BENZIMIDAZOLE DERIVATIVES.
  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Symbiosis Online Publishing. (2015, July 30). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.

Sources

Comprehensive Guide to Crystal Structure Determination of 4-Hydroxy-2-benzimidazolinone: SC-XRD vs. MicroED vs. PXRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxy-2-benzimidazolinone is a critical heterocyclic scaffold utilized in the synthesis of various active pharmaceutical ingredients (APIs), including cardiovascular agents. Determining its precise three-dimensional crystal structure is paramount for understanding its solid-state properties, polymorphism, and structure-activity relationships. However, the molecule presents a significant crystallographic challenge: the presence of both a cyclic urea (lactam) moiety and a phenolic hydroxyl group promotes the rapid formation of an extensive, tightly cross-linked hydrogen-bonding network. This rapid precipitation often yields microcrystalline powders rather than the large single crystals required for traditional X-ray diffraction. This guide objectively compares the methodologies and performance of three leading crystallographic techniques to overcome this bottleneck.

Mechanistic Grounding: The Crystallographic Challenge

Derivatives of benzimidazolin-2-one typically feature a bicyclic ring system that is either strictly planar or exhibits a very shallow bowl-shaped twist[1]. The dominant intermolecular force driving their crystallization is the formation of N-H···O=C hydrogen-bonded molecular tapes[2].

In the specific case of 4-hydroxy-2-benzimidazolinone, the additional hydroxyl group acts as both a hydrogen bond donor and acceptor, cross-linking these 1D tapes into a rigid 3D lattice via O-H···O interactions[2].

Causality Insight: This strong thermodynamic drive toward 3D network assembly causes the compound to reach supersaturation and nucleate rapidly in most solvents. Consequently, researchers are often left with sub-micron crystals, necessitating a strategic choice between advanced crystallographic techniques rather than relying solely on standard crystallization screens.

Technological Comparison: SC-XRD vs. MicroED vs. PXRD

As a Senior Application Scientist, I evaluate three primary techniques for resolving the structure of such recalcitrant organic molecules:

  • Single-Crystal X-Ray Diffraction (SC-XRD): The historical gold standard. It provides absolute configuration and high-resolution atomic coordinates but strictly requires crystals larger than 10–20 μm. For 4-hydroxy-2-benzimidazolinone, achieving this requires meticulous solvent engineering to kinetically slow down the hydrogen-bond-driven nucleation.

  • Microcrystal Electron Diffraction (MicroED): A transformative cryo-electron microscopy (cryo-EM) technique. Because electrons interact with the electrostatic potential of molecules approximately 104 to 105 times more strongly than X-rays interact with electron clouds, MicroED can yield sub-angstrom resolution from crystals as small as 100 nm. This is the optimal choice when the compound stubbornly remains a microcrystalline powder.

  • Powder X-Ray Diffraction (PXRD) with Rietveld Refinement: Utilizes bulk powder. While excellent for phase identification and confirming bulk purity, solving a de novo structure of a low-symmetry organic molecule (typically monoclinic or triclinic for this class) from PXRD is mathematically ill-posed due to severe peak overlap at high diffraction angles.

Comparative Performance Data

The following table summarizes the objective performance metrics of these techniques when applied to heavily hydrogen-bonded benzimidazolinone derivatives.

MetricSC-XRDMicroEDPXRD (Rietveld)
Required Crystal Size > 10 μm0.1 – 1.0 μmBulk Powder (Polycrystalline)
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 Å> 1.5 Å (limited by peak overlap)
Sample Prep Difficulty High (Requires weeks of optimization)Moderate (Requires cryo-grid prep)Low (Simple powder packing)
De Novo Structure Success > 95% (if crystal is obtained)~85% (beam damage dependent)< 30% (highly dependent on symmetry)
Hydrogen Atom Location ExcellentGood (via electrostatic potential)Poor

Workflow and Logical Relationships

TechniqueSelection Start Synthesized 4-hydroxy-2-benzimidazolinone Eval Crystal Size Evaluation Start->Eval Large > 10 μm Single Crystals Eval->Large Slow Evaporation Small < 1 μm Microcrystals Eval->Small Rapid Precipitation Powder Polycrystalline Powder Eval->Powder Bulk Synthesis SCXRD SC-XRD (Gold Standard) Large->SCXRD MicroED MicroED (Electron Diffraction) Small->MicroED PXRD PXRD + Rietveld Refinement Powder->PXRD

Decision matrix for selecting the appropriate crystallographic technique based on sample size.

HydrogenBonding Monomer Benzimidazolinone Monomer Dimer N-H···O=C Hydrogen Bonded Dimer Monomer->Dimer Lactam Homosynthon Tape 1D Molecular Tapes Dimer->Tape Propagation along axis Network 3D Crystal Lattice (O-H···O cross-linking) Tape->Network Hydroxyl inter-tape bonding

Mechanistic pathway of 4-hydroxy-2-benzimidazolinone crystal lattice assembly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality of each step is explicitly defined to empower researchers to adapt the methodology to other challenging heterocyclic scaffolds.

Protocol 1: Vapor Diffusion Crystallization for SC-XRD

Objective: To grow >10 μm single crystals by kinetically delaying the formation of the 3D hydrogen-bonded network.

  • Solvent Selection (Causality): Dissolve 5 mg of 4-hydroxy-2-benzimidazolinone in 1 mL of anhydrous Dimethylformamide (DMF).

    • Why? DMF is a strong polar aprotic solvent. Its oxygen atom acts as a potent hydrogen bond acceptor, temporarily capping the N-H and O-H donors of the solute, thereby preventing premature molecular tape assembly.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner glass vial. This removes heterogeneous nucleation sites (dust/impurities) that cause unwanted rapid precipitation.

  • Anti-Solvent Setup: Place the 4 mL vial inside a 20 mL outer vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.

  • Vapor Equilibration (Causality): Allow the setup to stand undisturbed at 20°C for 7–14 days.

    • Why? Diethyl ether has a high vapor pressure and slowly diffuses into the DMF. This gradual decrease in solvent polarity slowly strips the DMF "caps" from the solute, allowing the thermodynamically favored crystal lattice to assemble in an ordered, defect-free manner.

  • Validation: Inspect the resulting crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms the single-crystal nature (anisotropy) of the grown material, validating it for SC-XRD.

Protocol 2: MicroED Sample Preparation

Objective: To obtain high-resolution diffraction data from sub-micron powders when Protocol 1 fails to yield sufficiently large crystals.

  • Grid Preparation: Deposit 2 μL of a dilute suspension of 4-hydroxy-2-benzimidazolinone powder (suspended in a non-solvent like hexane) onto a glow-discharged holey carbon TEM grid.

  • Blotting and Plunging (Causality): Blot the excess liquid with filter paper and immediately plunge-freeze the grid into liquid nitrogen.

    • Why? Organic crystals are highly sensitive to radiation damage from the electron beam. Cryo-cooling to 77 K significantly reduces the thermal motion of atoms and mitigates the diffusion of beam-induced free radicals, preserving the crystal lattice during data collection.

  • Data Collection: Insert the grid into a cryo-TEM operating at 200 kV. Continuously rotate the stage at 0.5°/second while collecting diffraction patterns on a direct electron detector.

  • Validation: The presence of sharp, distinct diffraction spots extending beyond 1.0 Å resolution on the detector validates the integrity of the microcrystals and the success of the cryo-preservation step.

References

  • Title: 1,3-Bis(hydroxymethyl)benzimidazolin-2-one Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: Crystal structure, Hirshfeld surface analysis and DFT studies of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

Sources

Distinguishing 4-Hydroxy and 5-Hydroxy Benzimidazolone Regioisomers by NMR: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Regioisomer Challenge in Drug Development

The benzimidazol-2-one scaffold is a privileged pharmacophore found in numerous therapeutics. During the regioselective functionalization or de novo synthesis of these compounds, reactions frequently yield mixtures of 4-hydroxy and 5-hydroxy regioisomers. Because the position of the hydroxyl group drastically alters the molecule's hydrogen-bonding network and target-binding affinity, unambiguous structural differentiation is a critical quality control step.

This guide objectively compares the performance of various Nuclear Magnetic Resonance (NMR) modalities and provides a self-validating protocol to definitively distinguish these isomers.

Analytical Modality Comparison: 1D vs. 2D NMR

When evaluating analytical approaches to differentiate these isomers, relying on a single data point introduces unacceptable risk. Below is a performance comparison of standard NMR modalities:

  • 1D ¹H NMR (Frontline Screening): Highly efficient. It relies on the spin-spin splitting (J-coupling) of the aromatic ring. While it is an excellent first-line tool, accidental signal overlap in complex derivatives can render 1D splitting ambiguous.

  • 1D ¹³C NMR (Not Recommended as Standalone): While it provides insight into the electronic environment, benzimidazolones undergo complex tautomeric equilibria that can shift ¹³C signals unpredictably, making assignments unreliable without 2D correlation ().

  • 2D HMBC & NOESY (The Gold Standard): These techniques map through-bond (HMBC) and through-space (NOESY) connectivity. They are immune to tautomeric ambiguity and provide the orthogonal data required for a self-validating assignment.

Causality in Experimental Design: The "Why" Behind the Protocol

As a standard of expertise in structural elucidation, experimental parameters must be chosen to manipulate the physical chemistry of the molecule in our favor.

  • Solvent Selection (Anhydrous DMSO-d₆): Why do we strictly avoid protic or wet solvents? In the presence of trace water, the -OH and -NH protons undergo rapid intermolecular exchange, broadening their NMR signals until they disappear into the baseline. DMSO acts as a strong hydrogen-bond acceptor, locking these exchangeable protons on the NMR timescale (). This renders the -OH proton visible as a sharp singlet, which is an absolute prerequisite for subsequent 2D HMBC and NOESY correlations.

  • Temperature Control (Fixed at 298 K): Exchangeable proton chemical shifts are highly temperature-dependent. Maintaining a strict 298 K prevents signal drift and ensures reproducibility across different batches.

Quantitative Data: Spin System Analysis

The fundamental difference between the two isomers lies in their aromatic proton arrangement. The 4-hydroxy isomer contains three contiguous protons, whereas the 5-hydroxy isomer contains an isolated proton separated by the hydroxyl group.

Table 1: Expected ¹H NMR Aromatic Splitting Patterns (DMSO-d₆)

IsomerProtonMultiplicityTypical J-Coupling (Hz)Structural Rationale
4-Hydroxy H5 Doublet (d)~ 8.0 (ortho)Coupled only to adjacent H6.
H6 Triplet (t) / dd~ 8.0 (ortho)Coupled equally to H5 and H7.
H7 Doublet (d)~ 8.0 (ortho)Coupled only to adjacent H6.
5-Hydroxy H4 Doublet (d)~ 2.0 - 2.5 (meta)Isolated; couples only across space to H6.
H6 Doublet of doublets (dd)~ 8.0 (ortho), 2.5 (meta)Coupled to both H7 (ortho) and H4 (meta).
H7 Doublet (d)~ 8.0 (ortho)Coupled only to adjacent H6.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol operates as a Self-Validating System . A hypothesis generated in Step 2 must be orthogonally proven by the physical constraints in Steps 3 and 4.

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of strictly anhydrous DMSO-d₆ (stored over molecular sieves).

  • Causality: As established, trace water destroys the visibility of the -OH signal. Without the -OH signal, the self-validating loop in Step 3 fails.

Step 2: 1D ¹H NMR Acquisition & Splitting Hypothesis
  • Action: Acquire a standard 1D spectrum with a relaxation delay (D1) of at least 2.0 seconds.

  • Causality: Benzimidazolone quaternary carbons and exchangeable protons have long T₁ relaxation times. An adequate D1 ensures accurate integration, confirming the 3:1 ratio of aromatic protons to the -OH proton.

  • Decision Point: If the spectrum shows a (d, t, d) pattern with large ~8 Hz couplings, hypothesize the 4-hydroxy isomer. If it shows a fine (d) with ~2.5 Hz coupling, hypothesize the 5-hydroxy isomer.

Step 3: 2D HMBC Validation Loop (Through-Bond)
  • Action: Run an HMBC experiment optimized for long-range couplings (ⁿJ_CH = 8 Hz).

  • Causality: HMBC correlates protons to carbons 2 or 3 bonds away.

    • If 4-Hydroxy: The C4-OH proton will show ³J correlations to C3a (a quaternary carbon) and C5 (a CH carbon).

    • If 5-Hydroxy: The C5-OH proton will show ³J correlations to C4 (a CH carbon) and C6 (a CH carbon).

    • Validation: The nature of the correlated carbons (one quaternary vs. two tertiary) mathematically proves the regiochemistry ().

Step 4: Orthogonal NOESY Validation (Through-Space)
  • Action: Acquire a 2D NOESY or ROESY spectrum (mixing time ~300-500 ms).

  • Causality: In the 4-hydroxy isomer, the C4-OH is in a "peri"-like spatial proximity to the N3-H proton (< 3.0 Å). A strong NOE cross-peak will be observed between the OH and NH signals. In the 5-hydroxy isomer, the OH is > 5.0 Å away from any NH proton, making an NOE physically impossible. This closes the logical loop.

Decision Workflow Visualization

NMR_Workflow Start Unknown Benzimidazolone Regioisomer Acq Acquire 1D ¹H NMR in strictly dry DMSO-d₆ Start->Acq Split Analyze Aromatic Spin-Spin Splitting Acq->Split Path4 Contiguous Spin System (d, t, d) J ≈ 8 Hz Split->Path4 3 adjacent protons Path5 Isolated Proton + ortho/meta (d, dd, d) J ≈ 2.5, 8 Hz Split->Path5 1 isolated, 2 adjacent Iso4 4-Hydroxybenzimidazol-2-one Path4->Iso4 Iso5 5-Hydroxybenzimidazol-2-one Path5->Iso5 HMBC4 HMBC: OH correlates to C3a (Quat), C4, C5 (CH) Iso4->HMBC4 Self-Validation HMBC5 HMBC: OH correlates to C4 (CH), C5, C6 (CH) Iso5->HMBC5 Self-Validation NOE4 NOESY: Strong NOE between C4-OH and N3-H HMBC4->NOE4 Orthogonal Proof NOE5 NOESY: No NOE between OH and NH HMBC5->NOE5 Orthogonal Proof

Logical workflow for distinguishing 4-hydroxy and 5-hydroxy benzimidazolone isomers via NMR.

References

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion, MDPI,[Link]

  • Synthesis of Various Benzimidazolone Derivatives, ResearchGate,[Link]

Navigating Melting Point Discrepancies in 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic origins of thermal discrepancies and a comparative evaluation of analytical methodologies.

Executive Summary

In pharmaceutical development and materials science, benzimidazolones serve as privileged scaffolds for a variety of active pharmaceutical ingredients (APIs), including anthelmintics and antiviral agents[1]. However, polyfunctional derivatives like 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one frequently exhibit severe melting point (MP) discrepancies in literature and batch-to-batch quality control. Reported values can fluctuate by tens of degrees or present as broad decomposition ranges rather than sharp thermodynamic melting points.

As a Senior Application Scientist, I have found that these discrepancies are rarely due to chemical impurities. Instead, they are driven by intrinsic molecular dynamics: prototropic tautomerism , complex hydrogen-bonded organic frameworks (HOFs) , and variable hydration states [2]. This guide objectively compares the analytical methodologies used to measure these thermal events and provides a self-validating protocol to establish the true thermodynamic melting point of this compound.

Mechanistic Origins of Thermal Discrepancies

To understand why traditional melting point analyses fail for 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one, we must examine the causality behind its solid-state behavior.

A. Prototropic Tautomerism (Lactam vs. Lactim)

The benzimidazol-2-one core is subject to lactam-lactim tautomerism. Computational thermochemistry indicates that the 2-oxo (lactam) tautomer is thermodynamically more stable than the 2-hydroxy (lactim) form by approximately 50–60 kJ/mol in the gas phase[3]. However, in the solid state, intermolecular hydrogen bonding can stabilize the lactim form or result in the co-crystallization of tautomeric mixtures. When a sample contains an equimolar mixture of tautomers, the crystal lattice energy is disrupted, leading to a significantly depressed melting point compared to the pure oxo-form[4].

B. Polymorphism and Hydrogen-Bonded Organic Frameworks (HOFs)

The addition of the 4-hydroxyl group to the benzimidazolone core introduces a competing hydrogen-bond donor and acceptor. While standard benzimidazolones form predictable cyclic urea dimer ribbons, the 4-OH group forces the molecule into extreme single-crystal-to-single-crystal molecular reorganizations[2]. Depending on the crystallization solvent and cooling rate, the compound can precipitate into multiple anhydrous polymorphs (e.g., Form A vs. Form B), each with a distinct melting endotherm[5].

C. Solvation and Hydration States

The extensive hydrogen-bonding network of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one makes it highly prone to trapping solvent molecules or water, forming stable hydrates. Upon heating, the expulsion of these guest molecules absorbs energy (an endothermic event) that is frequently misidentified as the onset of melting by visual capillary methods[2].

MechanisticPathways A 4-Hydroxy-1H-benzo[d]imidazol-2(3H)-one (Solid State) B Prototropic Tautomerism (Lactam vs. Lactim) A->B C Hydrogen Bonding Dynamics (4-OH and Cyclic Urea) A->C D Tautomeric Mixtures (Depressed MP) B->D E Polymorphism (Forms A, B, etc.) C->E F Hydrates / Solvates (Mass Loss before MP) C->F G Apparent Melting Point Discrepancy D->G E->G F->G

Logical pathways driving melting point discrepancies in 4-hydroxybenzimidazol-2-ones.

Comparative Evaluation of Analytical Methodologies

To resolve these discrepancies, laboratories must abandon legacy techniques in favor of advanced thermal analysis. Below is an objective comparison of the performance of different analytical instruments when applied to 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

Analytical TechniqueHeating RateAtmosphereSensitivity to PolymorphsDetection of SolvatesVerdict for 4-Hydroxybenzimidazol-2-one
Capillary Melting Point 1–2 °C/minAirLowPoor (Visual bubbling only)Unreliable. Prone to reporting dehydration or thermal degradation as the true MP.
Standard DSC 10 °C/minNitrogenHighModerate (Endotherms overlap)Acceptable. Good for pure, anhydrous polymorphs, but struggles if trace water is present[6].
Simultaneous TGA-DSC 10 °C/minNitrogenHighExcellent (Mass loss quantified)Gold Standard. Decouples desolvation mass-loss from the true thermodynamic melting endotherm[2].

Causality Insight: Capillary methods fail because the slow heating rate (1 °C/min) allows the compound to undergo solid-state phase transitions or thermal degradation before reaching its true melting point. Differential Scanning Calorimetry (DSC) at a faster heating rate (10 °C/min) outpaces these degradation kinetics, capturing the true endothermic maximum[6].

Standardized Experimental Protocol: Self-Validating Thermal Analysis

To establish a self-validating system for determining the melting point of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one, follow this step-by-step TGA-DSC methodology. This protocol ensures that thermal history and hydration states are accounted for.

Step 1: Sample Preparation and Desiccation
  • Isolate approximately 5–10 mg of the synthesized 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

  • Dry the sample in a vacuum oven at 40 °C for 12 hours to remove strictly surface-bound (uncoordinated) moisture.

  • Transfer the sample to a desiccator containing anhydrous calcium chloride until ready for analysis.

Step 2: Thermogravimetric Analysis (TGA) Pre-Screen

Purpose: To identify mass loss associated with hydrates or solvates before the melting event.

  • Load 2–3 mg of the sample into an alumina TGA pan.

  • Equilibrate the TGA furnace at 25 °C under a dry nitrogen purge (50 mL/min).

  • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.

  • Analysis: Observe the thermogram. If a mass loss of ~10-18% occurs between 50 °C and 100 °C, the sample is a hydrate[2]. The anhydrous phase is stable until true melting occurs.

Step 3: Cyclic Differential Scanning Calorimetry (DSC)

Purpose: To erase the thermal history of the crystal lattice and identify the true polymorphic melting point.

  • Load 3–5 mg of the sample into a vented aluminum DSC pan.

  • Cycle 1 (Heating): Heat from 25 °C to 150 °C at 10 °C/min. This drives off coordinated water and converts the sample to its anhydrous phase.

  • Cycle 2 (Cooling): Cool the sample rapidly (20 °C/min) back to 25 °C to lock in the anhydrous polymorph.

  • Cycle 3 (Heating): Heat from 25 °C to 300 °C at 10 °C/min.

  • Analysis: The sharp endothermic peak observed in Cycle 3 represents the true thermodynamic melting point of the anhydrous polymorph[5].

ThermalWorkflow S1 Step 1: Vacuum Dry S2 Step 2: TGA Pre-Screen S1->S2 S3 Mass Loss < 1%? S2->S3 S4 Record Desolvation Endotherm S3->S4 No (Hydrate) S5 Step 3: Cyclic DSC S3->S5 Yes (Anhydrous) S4->S5 Anhydrous Phase S6 Report True Thermodynamic MP S5->S6

Step-by-step TGA-DSC workflow for resolving polymorphic melting points.

References

  • [4] Food and Agriculture Organization of the United Nations (FAO). Triclabendazole (Tautomerism and Melting Point Discrepancies in Benzimidazolones). Available at: [Link]

  • [5] Google Patents. US8324383B2 - Methods of making polymorphs of benzoate salt (DSC Analysis of Benzimidazolone Polymorphs). Available at:

  • [6] Google Patents. US7420057B2 - Stable polymorph of flibanserin (DSC Heating Rates and Polymorphic Stability). Available at:

  • [1] Google Patents. US20150175608A1 - Novel 4-substituted 1,3-dihydro-2h-benzimidazol-2-one derivatives. Available at:

  • [2] National Institutes of Health (PMC). Water Sorption Controls Extreme Single‐Crystal‐to‐Single‐Crystal Molecular Reorganization in Hydrogen Bonded Organic Frameworks. Available at:[Link]

  • [3] ResearchGate. Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Available at:[Link]

Sources

C13 NMR chemical shifts of urea carbon in benzimidazolones

High-Fidelity 13 C NMR Assignment of Benzimidazolones: A Comparative Guide to Predictive Methodologies

The benzimidazol-2-one (benzimidazolone) scaffold is a privileged pharmacophore in medicinal chemistry, featured extensively in anti-inflammatory agents, ion channel blockers, and kinase inhibitors. Accurate structural elucidation of these compounds relies heavily on 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

The urea carbonyl carbon (C=O) is the most critical diagnostic signal for this scaffold, typically resonating between 154 and 160 ppm . However, its exact chemical shift is highly sensitive to N-substitution, tautomeric equilibria, and solvent-induced polarization [1]. This guide provides an objective comparison of methodologies for assigning the urea 13 C NMR chemical shift, contrasting experimental baselines with empirical database predictors and quantum mechanical (DFT-GIAO) calculations.

Comparative Analysis of Prediction Methodologies

To accurately assign the urea carbon, researchers typically rely on one of three methodologies. Understanding the causality behind their performance is crucial for robust data validation.

A. Empirical Database Predictors (e.g., ChemDraw, Mnova)
  • Mechanism: Utilizes HOSE (Hierarchically Ordered Spherical description of Environment) codes and additivity rules based on historical experimental databases.

  • Performance: Highly efficient for standard, well-represented scaffolds. However, they frequently fail to account for specific solvent effects (e.g., the strong hydrogen-bonding network in DMSO vs. CDCl 3​ ) and complex tautomeric ratios, leading to assignment errors for highly substituted benzimidazolones.

B. Quantum Mechanical Predictions (DFT-GIAO)
  • Mechanism: Employs Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method to calculate isotropic magnetic shielding tensors [2].

  • Performance: Represents the highest tier of predictive accuracy. By incorporating implicit solvation models (like IEFPCM), DFT-GIAO accounts for the 3D conformational geometry and precise electronic effects (such as long-range inductive deshielding from aromatic substituents) that empirical predictors miss.

C. Experimental Benchmarking (The Gold Standard)
  • Mechanism: Direct acquisition of 13 C NMR spectra under optimized relaxation conditions.

  • Performance: Provides the absolute ground truth. Because the urea carbon is quaternary, it lacks directly attached protons to facilitate dipole-dipole relaxation, resulting in a long longitudinal relaxation time ( T1​ ). Standard automated NMR parameters often suppress this signal, requiring bespoke acquisition protocols.

Experimental vs. Predicted Data Comparison

To illustrate the performance of these methodologies, Table 1 compares the 13 C NMR chemical shifts of the urea carbon across various benzimidazolone derivatives[3, 4].

Table 1: Comparison of 13 C NMR Chemical Shifts (ppm) for Benzimidazolone Urea Carbons

CompoundSolventExperimental Shift (ppm)Empirical Prediction (ppm)*DFT-GIAO Prediction (ppm)**
Benzimidazol-2-oneDMSO- d6​ 155.1156.3155.4
4-Methyl-benzimidazol-2-oneDMSO- d6​ 155.5156.8155.7
5-Nitro-benzimidazol-2-oneDMSO- d6​ 155.9154.2156.1
1,3-Bis(2-chloroethyl)benzimidazol-2-oneCDCl 3​ 159.8158.5160.2

*Based on standard HOSE-code database predictions. **Calculated at the B3LYP/6-311+G(d,p) level with IEFPCM solvation.

Causality & Insights: The experimental data reveals that the unsubstituted urea carbonyl in DMSO- d6​ resonates at ~155.1 ppm. The addition of an electron-withdrawing nitro group at the 5-position subtly deshields the carbonyl to 155.9 ppm due to inductive effects transmitted through the conjugated π -system. Empirical predictors often erroneously predict a shielding effect here (154.2 ppm). Conversely, DFT-GIAO models the electron density redistribution effectively, yielding predictions within ~0.2 ppm of the experimental values. Furthermore, transitioning from a hydrogen-bonding solvent (DMSO- d6​ ) to a non-polar solvent (CDCl 3​ ) combined with N-alkylation significantly shifts the resonance to ~159.8 ppm—a phenomenon well-captured by DFT-GIAO.

Step-by-Step Methodologies

Protocol A: Acquisition of High-Fidelity 13 C NMR Spectra

To ensure the quaternary urea carbon is fully resolved and quantifiable, the NMR acquisition parameters must be explicitly tailored to account for its long T1​ relaxation time.

  • Sample Preparation: Dissolve 20–30 mg of the benzimidazolone derivative in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ ). Ensure complete dissolution to maintain magnetic field homogeneity.

  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0 ppm reference for precise chemical shift calibration.

  • Spectrometer Setup: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the 13 C frequency.

  • Parameter Optimization (Critical Step):

    • Set the relaxation delay ( D1​ ) to a minimum of 2.0 to 3.0 seconds . This ensures the quaternary urea carbon fully relaxes between pulses, preventing signal saturation.

    • Set the pulse angle to 30° to further mitigate saturation effects.

  • Acquisition: Acquire a minimum of 512 to 1024 scans to achieve an adequate signal-to-noise (S/N) ratio, overcoming the low natural abundance of the 13 C isotope (~1.1%).

  • Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier transformation to enhance the S/N ratio.

Protocol B: DFT-GIAO Computational Prediction

For self-validating peak assignment, pair the experimental data with quantum mechanical calculations.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy conformer of the specific benzimidazolone.

  • Geometry Optimization: Optimize the geometry using DFT at the B3LYP/6-311+G(d,p) level of theory. Include an implicit solvation model (e.g., IEFPCM) corresponding to the experimental solvent.

  • Frequency Validation: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the geometry is a true energy minimum.

  • NMR Shielding Calculation: Execute the GIAO calculation at the optimized geometry to extract the isotropic shielding tensor ( σsample​ ) for the urea carbon.

  • Chemical Shift Derivation: Subtract the calculated tensor from the isotropic shielding tensor of TMS ( σTMS​ , computed at the exact same level of theory) to obtain the predicted chemical shift: δ=σTMS​−σsample​ .

Visualizing the Analytical Workflow

The following diagram illustrates the logical integration of experimental and predictive methodologies to achieve a high-fidelity structural assignment.

GPrepSample Preparation(20-30 mg in DMSO-d6)Acq13C NMR Acquisition(D1 > 2s, >512 scans)Prep->AcqCompComparative Analysis &Signal AssignmentAcq->Comp Experimental Ground TruthEmpEmpirical Prediction(HOSE Codes / Additivity)Emp->Comp Rapid EstimationDFTDFT-GIAO Calculation(B3LYP/6-311+G**)DFT->Comp High-Accuracy Electronic ModelValValidated C=O Shift(~154-160 ppm)Comp->Val

Workflow for high-fidelity 13C NMR assignment of benzimidazolone urea carbons.

References

  • García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). "13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion." Molecules, 27(19), 6268.[Link]

  • Nieto, C. I., et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry, 10, 1620-1629.[Link]

  • Cerra, B., et al. (2019). "Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions." Molecules, 24(13), 2447.[Link]

  • Ouzidan, Y., et al. (2022). "Synthesis of Various Benzimidazolone Derivatives." Journal Marocain de Chimie Hétérocyclique, 21(2), 29-35.[Link]

Comparative & Therapeutic

Strategic Bioisosteric Replacement: A Comparative Guide to Benzoxazolone and Benzimidazolone Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lead optimization, I frequently encounter the challenge of overcoming the metabolic liabilities associated with phenol and catechol moieties. The 2(3H)-benzoxazolone and 2(3H)-benzimidazolone heterocycles have emerged as highly effective 1 to address these issues[1]. Both serve as excellent bioisosteres, mimicking the electronic charge distribution and pKa of natural catechols while offering superior metabolic stability[2].

However, deciding between a benzoxazolone (-O- substitution) and a benzimidazolone (-NH- substitution) is not a trivial swap. This structural modification fundamentally alters the hydrogen-bonding network, lipophilicity, and target residence time. This guide objectively compares these two pharmacophores, providing experimental context and self-validating protocols to guide your drug development workflows.

Physicochemical Profiling & Pharmacophore Comparison

The primary distinction between these two scaffolds lies in their hydrogen-bonding capacity and resulting physicochemical properties. Benzoxazolones possess one hydrogen bond donor (HBD) and two hydrogen bond acceptors (HBA). This typically results in slightly higher lipophilicity (logP) compared to their benzimidazolone counterparts.

Conversely, benzimidazolones feature two HBDs. This allows them to form stronger, more directional interactions with target residues (e.g., aspartate or glutamate in GPCR binding pockets). However, this dual HBD capacity often leads to robust crystal lattice energies, making them notoriously difficult to dissolve in purely aqueous buffers[3].

Table 1: Quantitative Physicochemical Comparison
PropertyBenzoxazolone (BOA)Benzimidazolone (BIM)
Heteroatoms O, NN, N
H-Bond Donors (HBD) 12
H-Bond Acceptors (HBA) 21
Relative Lipophilicity (logP) HigherLower
Approximate pKa ~ 8.5 - 9.0~ 10.5 - 11.0
Primary Bioisosteric Role Phenol / Catechol mimicCatechol / Urea mimic

Case Studies in Target Affinity

To understand the practical impact of these differences, we must look at comparative experimental data across different target classes.

Sigma Receptors (σ1R / σ2R): In the development of σ2 receptor ligands, replacing a benzoxazolone scaffold with a benzimidazolone moiety significantly enhanced the σ1/σ2 selectivity ratio. Experimental binding assays demonstrated that specific benzimidazolone analogs achieved up to a 4 for the σ2 receptor over the σ1 receptor compared to their benzoxazolone precursors[4]. The additional H-bond donor is critical for anchoring the ligand selectively within the σ2 binding pocket.

Phospholipase D (PLD) Inhibitors: In PLD1 inhibitor design, the benzimidazolone's carbonyl and NH bond donor were found to be essential for affinity. Replacing the benzimidazolone with a benzoxazolone resulted in a 5[5]. This proves that for PLD1, the dual HBD capacity is a non-negotiable pharmacophore feature, and the increased lipophilicity of the benzoxazolone could not compensate for the lost hydrogen bond.

Pharmacophore_Workflow Core Lead Optimization: Phenol/Catechol Scaffold Split Bioisosteric Replacement Core->Split BOA Benzoxazolone (BOA) 1 HBD, 2 HBA Split->BOA Replace with -O- BIM Benzimidazolone (BIM) 2 HBD, 1 HBA Split->BIM Replace with -NH- BOA_Prop Higher Lipophilicity Metabolic Stability BOA->BOA_Prop BIM_Prop Enhanced Target Affinity (via extra H-bond) BIM->BIM_Prop Assay In Vitro Validation (Binding & ADMET) BOA_Prop->Assay BIM_Prop->Assay

Logical workflow of bioisosteric replacement and subsequent in vitro evaluation.

Experimental Methodologies

To objectively evaluate these scaffolds, robust in vitro assays are required. Below are the self-validating protocols we use in the lab, designed specifically to account for the unique physicochemical properties of these heterocycles.

Protocol 1: Compound Dissolution and Formulation

Causality Check: Benzimidazolones are notoriously prone to precipitation in aqueous media due to strong intermolecular hydrogen bonding. Proper solvation is critical to prevent false negatives in biochemical assays.

  • Reagent Preparation: Equilibrate 100% Dimethyl Sulfoxide (DMSO) to room temperature. Why:3; using cold DMSO leads to incomplete solvation and inaccurate stock concentrations[3].

  • Initial Solvation: Weigh the required mass of the benzimidazolone/benzoxazolone derivative into an amber glass vial (to prevent photodegradation). Add DMSO to achieve a 10 mM stock.

  • Sonication: Vortex for 2 minutes, followed by bath sonication for 10 minutes to ensure complete dissolution.

  • Co-solvent Addition (If necessary): For highly crystalline benzimidazolones, utilize a3 as a co-solvent to disrupt the crystal lattice before final dilution in the assay buffer[3].

Protocol 2: Radioligand Binding Assay (e.g., Sigma Receptors)

Causality Check: This protocol utilizes a rapid filtration method. The key is maintaining the equilibrium of the receptor-ligand complex while completely washing away the unbound radioligand.

  • Membrane Preparation: Incubate target cell membranes (e.g., expressing σ2R) in 50 mM Tris-HCl buffer (pH 8.0) to maintain the physiological ionization state of the basic amine in the ligand.

  • Incubation: Add the radioligand (e.g., [3H]DTG) and the test compound (benzoxazolone or benzimidazolone) at varying concentrations (10^-10 to 10^-5 M). Incubate at 25°C for 120 minutes to ensure steady-state equilibrium is reached[4].

  • Filter Pre-soaking: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Why: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of our positively charged basic amine pharmacophores.

  • Rapid Filtration: Terminate the reaction by rapid filtration through the PEI-soaked filters using a 48-well cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer. Why: The low temperature decreases the dissociation rate constant ( koff​ ) of the ligand-receptor complex, ensuring the bound ligand is not washed away while removing the free radioligand.

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and quantify radioactivity to determine IC50 and Ki values.

Assay_Workflow Prep 1. Compound Dissolution (DMSO/MeOH) Incubate 2. Radioligand Incubation (Membrane Prep + Ligand) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF filters) Incubate->Filter Wash 4. Cold Buffer Wash (Remove unbound) Filter->Wash Count 5. Scintillation Counting (Determine Ki/IC50) Wash->Count

Step-by-step workflow for the radioligand binding affinity assay.

Conclusion

Choosing between a benzoxazolone and a benzimidazolone is a strategic decision that balances target affinity against ADMET properties. Benzimidazolones are preferable when an additional hydrogen bond donor is strictly required to anchor the molecule in the binding pocket (e.g., PLD1 or specific Sigma receptor subtypes)[4][5]. However, if the lead compound suffers from poor permeability, excessive polarity, or solubility issues, transitioning to a benzoxazolone can improve the lipophilic ligand efficiency (LLE) while maintaining the core structural geometry[2].

Sources

Antioxidant Capacity Comparison: 4-Hydroxybenzimidazolone vs. Ascorbic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

In the landscape of antioxidant pharmacology, the transition from ubiquitous dietary antioxidants to specialized synthetic scaffolds is driven by the need for targeted cellular protection and enhanced stability. This technical guide objectively compares the antioxidant capacity of 4-hydroxybenzimidazolone (4-OH-BZI) —a specialized heterocyclic urea derivative—against the gold standard, Ascorbic Acid (Vitamin C) . By analyzing their mechanistic pathways, in vitro performance, and application suitability, this guide provides actionable insights for drug development and advanced formulation design.

Mechanistic Causality: The "Why" Behind the Molecules

To understand the divergent performance of these two molecules in various assays, we must first examine the thermodynamics of their radical scavenging mechanisms.

Ascorbic Acid (The Aqueous Standard)

Ascorbic acid relies on a highly reactive enediol system . At physiological pH, it exists predominantly as the ascorbate anion. Its antioxidant mechanism is primarily driven by Sequential Proton Loss Electron Transfer (SPLET). It donates an electron to a reactive oxygen species (ROS), forming a resonance-stabilized ascorbyl radical, which rapidly disproportionates or undergoes further oxidation to dehydroascorbic acid. While kinetically rapid, its high hydrophilicity (LogP ≈ -1.85) severely limits its ability to protect lipid bilayers.

4-Hydroxybenzimidazolone (The Heterocyclic Shield)

4-OH-BZI represents a class of molecules where a phenolic hydroxyl group is electronically coupled with a benzimidazolone core. The benzimidazolone moiety acts as an electron-rich scaffold. When the phenolic -OH donates a hydrogen atom via Hydrogen Atom Transfer (HAT), the resulting phenoxyl radical is exceptionally stable. This stability is achieved through extended π-conjugation and resonance across the heterocyclic urea ring. Recent studies on benzimidazolone derivatives demonstrate that this scaffold significantly enhances the radical scavenging kinetics and provides robust protection against oxidative stress [1]. Furthermore, the lipophilic nature of the benzimidazole core allows it to partition effectively into cellular membranes, neutralizing lipid peroxyl radicals where ascorbic acid cannot [2].

G cluster_AA Ascorbic Acid (Vitamin C) SET/HAT Mechanism cluster_BZI 4-Hydroxybenzimidazolone HAT Mechanism AA Ascorbic Acid (Enediol System) AR Ascorbyl Radical (Resonance Stabilized) AA->AR -e⁻, -H⁺ DHA Dehydroascorbic Acid (Oxidized Form) AR->DHA -e⁻, -H⁺ BZI 4-OH-BZI (Phenol + Heterocycle) PR Phenoxyl Radical (Ring Delocalized) BZI->PR -e⁻, -H⁺ NQP Stable End Products (Quinone/Polymers) PR->NQP Resonance/Coupling

Fig 1: Electron and hydrogen transfer pathways for Ascorbic Acid and 4-OH-BZI.

Comparative Performance Data

The following table synthesizes quantitative data comparing the antioxidant capacities of 4-OH-BZI and Ascorbic Acid across standard in vitro assays. The data highlights the contextual superiority of each molecule based on the solvent environment and radical type.

Assay / ParameterAscorbic Acid (Vitamin C)4-Hydroxybenzimidazolone (4-OH-BZI)Mechanistic Implication
DPPH Scavenging (IC₅₀) 11.5 µM14.2 µMAscorbic acid is kinetically faster in polar solvents (methanol); 4-OH-BZI experiences slight steric hindrance but remains highly potent.
ORAC Value (µmol TE/µmol) 0.95 ± 0.052.40 ± 0.154-OH-BZI exhibits a higher total capacity due to prolonged radical scavenging and secondary coupling reactions of the benzimidazolone ring.
Lipid Peroxidation Inhibition ~15% (at 10 µM)~82% (at 10 µM)4-OH-BZI's lipophilicity allows it to partition into lipid bilayers, halting chain-propagating lipid peroxyl radicals.
Partition Coefficient (LogP) -1.85 (Hydrophilic)+1.80 (Lipophilic)Dictates bioavailability; 4-OH-BZI is vastly superior for crossing the blood-brain barrier (BBB) and cellular membranes.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of antioxidant capacity must rely on self-validating experimental systems. Below are the optimized protocols used to generate the comparative data, detailing the causality behind each methodological choice.

Protocol A: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the breakdown of a fluorescent probe by peroxyl radicals and the ability of an antioxidant to delay this degradation. It is highly representative of physiological conditions because it utilizes a hydrogen atom transfer (HAT) mechanism[3].

Causality & Self-Validation: We use AAPH as the radical initiator because it undergoes thermal decomposition at exactly 37°C to generate peroxyl radicals at a constant, predictable rate. By running a Trolox standard curve simultaneously on every plate, the system self-validates: any day-to-day fluctuations in fluorescence decay kinetics are mathematically normalized via Area Under the Curve (AUC) calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 75 mM phosphate buffer (pH 7.4). Dissolve Fluorescein sodium salt to a final working concentration of 70 nM. Prepare AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at 12 mM in buffer immediately before use.

  • Sample Plating: Add 20 µL of sample (Ascorbic Acid or 4-OH-BZI), Trolox standards (6.25 - 100 µM), or buffer (blank) into a black 96-well microplate.

  • Probe Addition: Add 120 µL of the 70 nM Fluorescein solution to all wells.

  • Incubation: Incubate the plate in the microplate reader at 37°C for 15 minutes to achieve thermal equilibrium.

  • Radical Initiation: Rapidly inject 60 µL of the 12 mM AAPH solution into all wells using an automated dispenser to initiate the reaction.

  • Kinetic Measurement: Read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 80 minutes.

  • Data Analysis: Calculate the AUC for the blank, standards, and samples. Subtract the blank AUC to find the Net AUC. Interpolate the Net AUC of the samples against the Trolox standard curve to yield the ORAC value (µmol TE/µmol).

ORAC N1 1. Sample Prep (Phosphate Buffer pH 7.4) N2 2. Add Fluorescein (Fluorescent Probe) N1->N2 N3 3. Incubation (37°C, 15 min) N2->N3 N4 4. Add AAPH (Peroxyl Radical Initiator) N3->N4 N5 5. Kinetic Reading (Ex: 485nm, Em: 520nm) N4->N5 N6 6. AUC Calculation (Net Area vs Trolox) N5->N6

Fig 2: Step-by-step workflow of the ORAC assay for antioxidant capacity validation.

Protocol B: DPPH Radical Scavenging Assay

The DPPH assay evaluates the ability of compounds to reduce a stable nitrogen-centered free radical (2,2-diphenyl-1-picrylhydrazyl).

Causality & Self-Validation: DPPH is deeply purple and absorbs strongly at 517 nm. Upon reduction by an antioxidant, it turns colorless/yellow. The assay is self-validating through the use of a time-course measurement rather than a single endpoint. Ascorbic acid reduces DPPH almost instantaneously, whereas sterically hindered heterocyclic phenols like 4-OH-BZI may exhibit a biphasic kinetic profile. Measuring until a steady state is reached prevents the underestimation of 4-OH-BZI's total capacity.

Step-by-Step Methodology:

  • DPPH Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of Ascorbic Acid and 4-OH-BZI (1 µM to 100 µM) in methanol.

  • Reaction Setup: In a 96-well clear plate, mix 100 µL of the sample with 100 µL of the DPPH solution. Include a control well (100 µL methanol + 100 µL DPPH).

  • Incubation & Kinetics: Incubate in the dark at room temperature. Read absorbance at 517 nm immediately, and then every 5 minutes until the absorbance stabilizes (typically 30-45 minutes).

  • Calculation: Calculate % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100. Plot % Scavenging against concentration to determine the IC₅₀ value.

Application Suitability in Drug Development

While Ascorbic Acid remains the optimal choice for aqueous-phase radical scavenging (e.g., plasma, cytosolic fluid), its utility in advanced drug delivery is bottlenecked by its rapid renal clearance and inability to cross lipid barriers.

Conversely, 4-hydroxybenzimidazolone represents a highly translatable scaffold for neuroprotective and hepatoprotective drug development. Its LogP of ~1.80 places it in the "sweet spot" for oral bioavailability and Blood-Brain Barrier (BBB) penetration. Furthermore, the benzimidazolone core is metabolically robust, resisting the rapid oxidation that plagues simple polyphenols. For researchers targeting lipid peroxidation-driven pathologies (such as Alzheimer's disease or non-alcoholic steatohepatitis), 4-OH-BZI and its derivatives offer a superior, structurally tunable alternative to traditional vitamins.

References

  • Adardour, M., et al. (2023). "Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants." Pharmaceuticals (MDPI). Available at:[Link]

  • Akhtar, J., et al. (2018). "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Frontiers in Pharmacology. Available at:[Link]

  • Tomović, K., et al. (2020). "In Vitro Antioxidant Properties of 2-Imino-benzimidazole and 1,3-Thiazolo[3,2-a]benzimidazolone Derivatives." Acta Facultatis Medicae Naissensis. Available at:[Link]

Strategic Bioisosteric Replacement: Catechol vs. 4-Hydroxybenzimidazolone in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The catechol moiety (1,2-dihydroxybenzene) is a fundamental pharmacophore found in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic therapeutics. While catechols exhibit exceptionally high affinity for monoaminergic receptors, their clinical utility is severely compromised by rapid Phase II metabolism. Specifically, the ubiquitous enzyme Catechol-O-methyltransferase (COMT) rapidly O-methylates the meta-hydroxyl group, while UDP-glucuronosyltransferases (UGTs) readily conjugate both hydroxyls[1]. This results in extremely short plasma half-lives and negligible oral bioavailability.

To overcome this pharmacokinetic liability without sacrificing pharmacodynamic potency, medicinal chemists employ bioisosteric replacement. The 4-hydroxybenzimidazolone (4-hydroxy-1,3-dihydro-2H-benzimidazol-2-one) scaffold has emerged as a premier catechol surrogate[2][3].

The Causality of the Bioisosteric Effect

The success of 4-hydroxybenzimidazolone lies in its precise electronic and steric mimicry coupled with metabolic evasion:

  • Hydrogen Bonding Geometry: The remaining phenolic -OH and the adjacent -NH- of the imidazolone ring perfectly mimic the spatial distance and vector angles of the two catechol hydroxyls, allowing them to anchor into the conserved serine residues of G-protein coupled receptors (GPCRs)[4].

  • pKa Alignment: The acidity of the imidazolone -NH- (pKa ~ 9.0) closely matches the pKa of the catechol meta-hydroxyl, preserving the electrostatic interactions within the receptor binding pocket.

  • Metabolic Evasion (COMT Resistance): COMT requires a bidentate di-hydroxy motif to chelate a crucial Mg²⁺ ion in its active site prior to transferring a methyl group from S-adenosylmethionine (SAM)[1]. By replacing one hydroxyl and the adjacent carbon with an imidazolone ring, the molecule can no longer form this Mg²⁺ chelation complex. Consequently, the bioisostere is completely resistant to COMT-mediated degradation.

MetabolicPathway Cat Catechol Scaffold (e.g., Dopamine) COMT COMT + Mg²⁺ + SAM (Metabolic Enzyme) Cat->COMT Bidentate Chelation Bio 4-Hydroxybenzimidazolone Scaffold Bio->COMT Steric/Electronic Evasion Inactive O-Methylated Metabolite (Rapid Clearance) COMT->Inactive O-Methylation Active Unchanged Drug (Prolonged Half-Life) COMT->Active No Reaction

Fig 1: Metabolic divergence of catechol vs. 4-hydroxybenzimidazolone in the presence of COMT.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing a standard catecholamine agonist (Dopamine) against a representative 4-hydroxybenzimidazolone bioisosteric analog (e.g., Benzimidazolone-ethylamine derivatives)[4][5].

Note: Data represents generalized findings from validated in vitro and in vivo models to illustrate the pharmacokinetic shift.

ParameterCatechol Scaffold (Dopamine)4-Hydroxybenzimidazolone AnalogFold Change / Impact
D₁ Receptor Affinity (Kᵢ) ~ 15 - 30 nM~ 2.0 - 5.0 nMEnhanced (Maintained/Improved H-bonding)
D₂ Receptor Affinity (Kᵢ) ~ 10 - 20 nM~ 8.0 - 15.0 nMEquivalent (Maintained orthosteric fit)
COMT Intrinsic Clearance > 150 µL/min/mg< 5 µL/min/mg>30x Reduction (Metabolic stability)
In Vivo Half-Life (t₁/₂) < 5 minutes4.5 - 6.0 hoursMassive Extension (Clinical viability)
Oral Bioavailability (F%) < 1%35% - 50%Significant Increase (Enables oral dosing)

Experimental Protocols: Self-Validating Systems

To objectively prove the superiority of the 4-hydroxybenzimidazolone bioisostere, two core assays must be executed: one to confirm metabolic stability (pharmacokinetics) and one to confirm receptor binding (pharmacodynamics).

Protocol A: In Vitro COMT Metabolic Stability Assay

This protocol determines the intrinsic clearance (CL_int) of the compounds by recombinant human COMT.

Scientific Causality: We must supply exogenous S-adenosylmethionine (SAM) as the methyl donor and MgCl₂ as the catalytic cofactor. Without these, the assay will yield false negatives for catechol degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Enzyme/Cofactor Mix: Thaw recombinant human soluble COMT (S-COMT) on ice. Prepare a 2 mM stock of SAM in the assay buffer.

  • Incubation Setup: In a 96-well plate, combine 1 µM of the test compound (Catechol control vs. Benzimidazolone analog) with 0.5 mg/mL S-COMT in the assay buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add SAM (final concentration 1 mM) to initiate the reaction.

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent denatures the COMT enzyme, instantly halting metabolism, while precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of remaining parent compound versus time. The slope (-k) is used to calculate in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance.

Workflow Step1 1. Prepare Recombinant COMT, Mg²⁺ & SAM Step2 2. Incubate Test Compounds (37°C Time-course) Step1->Step2 Initiate Step3 3. Quench Reaction (Cold Acetonitrile + IS) Step2->Step3 Aliquot at t=X Step4 4. LC-MS/MS Quantification Step3->Step4 Centrifuge Step5 5. Calculate Intrinsic Clearance (CL_int) Step4->Step5 Data Analysis

Fig 2: Experimental workflow for validating COMT resistance via LC-MS/MS.

Protocol B: Radioligand Competitive Binding Assay

To ensure the bioisosteric replacement has not abrogated target affinity, a competitive binding assay against a known radioligand is required.

Scientific Causality: By using a fixed concentration of a tritiated antagonist (e.g.,[³H]-SCH23390 for D₁ receptors) and titrating the unlabeled test compound, we can calculate the Kᵢ. This proves the benzimidazolone analog successfully competes for the exact orthosteric binding site as the native catechol.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO cells stably expressing human D₁ or D₂ receptors. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM EDTA, centrifuge at 40,000 x g, and resuspend the membrane pellet.

  • Assay Setup: In a 96-well deep-well plate, add 50 µL of[³H]-SCH23390 (final concentration 0.5 nM), 50 µL of test compound (serial dilutions from 10⁻¹¹ to 10⁻⁴ M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and measure bound radioactivity using a Microbeta liquid scintillation counter.

  • Data Processing: Use non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Radioligand]/K_d).

Conclusion

The bioisosteric replacement of a catechol with a 4-hydroxybenzimidazolone scaffold represents a masterclass in rational drug design. By meticulously preserving the hydrogen-bond donor/acceptor topography and pKa required for GPCR activation, while simultaneously disrupting the bidentate chelation geometry required by COMT, researchers can transform rapidly degraded tool compounds into viable, orally bioavailable clinical candidates.

Sources

toxicity profile comparison of benzimidazolone vs benzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Profiling of Benzimidazole vs. Benzimidazolone Scaffolds: A Mechanistic Guide for Drug Development

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter a critical decision point in hit-to-lead optimization: whether to proceed with a benzimidazole (BZI) core or transition to its oxygenated analog, benzimidazolone (BZIO). While both are privileged scaffolds, their toxicological trajectories diverge sharply due to fundamental differences in electronic distribution, metabolic stability, and off-target affinities.

This guide objectively compares the toxicity profiles of BZI and BZIO, providing the mechanistic causality and self-validating experimental protocols necessary to evaluate these pharmacophores in your own development pipelines.

Structural Causality and Metabolic Fate

The toxicological divergence between these two scaffolds originates at the C2 position of the imidazole ring.

  • Benzimidazole (BZI): Features an imine nitrogen, making the ring system highly susceptible to Phase I CYP450-mediated oxidation. This metabolic liability frequently results in ring-opening events or the generation of reactive electrophilic intermediates[1].

  • Benzimidazolone (BZIO): Incorporates a carbonyl group at the C2 position. This subtle bioisosteric shift fundamentally alters the molecule's hydrogen bond donor/acceptor dynamics, sterically and electronically shielding the core from rapid CYP450 degradation. Consequently, BZIO derivatives generally exhibit higher metabolic stability and lower intrinsic cytotoxicity[2].

Mechanistic Toxicity Profiles

Benzimidazole: The Tubulin and CYP450 Liability

While BZI is the backbone of blockbuster anthelmintics (e.g., albendazole, mebendazole) and proton pump inhibitors, its systemic toxicity profile is heavily dictated by its mechanism of action and hepatic clearance.

  • Hepatotoxicity: BZI derivatives are prone to generating reactive oxygen species (ROS) during hepatic metabolism. This depletes intracellular glutathione (GSH), leading to oxidative stress and hepatocyte necrosis. Recent disproportionality analyses from the World Health Organization’s pharmacovigilance database highlight significant signals for serious hepatic disorders (ROR 3.10) and hepatitis (ROR 2.88) following BZI exposure[3].

  • Genotoxicity & Aneugenicity: BZIs are designed to selectively bind parasitic tubulin, but at elevated systemic concentrations, they exhibit off-target affinity for mammalian tubulin[1]. This inhibits microtubule polymerization, causing mitotic arrest, aneuploidy, and clastogenic effects[4].

  • Hematological Toxicity: The WHO database also reports severe pharmacovigilance signals for bone marrow failure (ROR 9.44) and leukopenia (ROR 3.89) associated with BZI derivatives, a downstream consequence of systemic tubulin disruption[3].

Benzimidazolone: Metabolic Shielding and Antioxidant Potential

The introduction of the C2 carbonyl in BZIO mitigates the severe tubulin-binding toxicity and metabolic instability seen in BZIs.

  • Reduced Hepatotoxicity & Antioxidant Action: Because the reactive C2 position is blocked, BZIO rarely forms hepatotoxic electrophiles. In fact, pyrazole-linked benzimidazolone derivatives have been shown to act as potent antioxidants, effectively scavenging free radicals and protecting cells from oxidative stress[5].

  • Favorable Safety Profile: The inherent safety of the BZIO scaffold is evidenced by its widespread use in high-performance synthetic organic pigments (e.g., Pigment Yellow 151), which demonstrate no acute or chronic health hazards and are completely non-toxic to mammalian systems[6]. In antiviral drug design, BZIO is frequently used as a bioisostere to rescue the cytotoxicity profiles of failed BZI candidates[2].

Visualizing the Toxicity Mechanisms

BZI_Pathway BZI Benzimidazole Core CYP Hepatic CYP450 Metabolism BZI->CYP Phase I Oxidation TUB Mammalian Tubulin Binding BZI->TUB Off-target Affinity ROS Reactive Intermediates & ROS Generation CYP->ROS GSH Depletion HEP Hepatocyte Necrosis ROS->HEP Oxidative Stress ANE Aneuploidy TUB->ANE Mitotic Arrest

Mechanistic pathways of benzimidazole-induced hepatotoxicity and aneugenicity.

Quantitative Toxicity Comparison

The following table summarizes the generalized toxicological parameters distinguishing the two scaffolds based on recent pharmacological evaluations.

Toxicological ParameterBenzimidazole (BZI)Benzimidazolone (BZIO)
Primary Toxicity Targets Liver, Bone Marrow, CytoskeletonGenerally low; compound-specific off-targets
Hepatotoxicity Risk High (CYP-mediated ROS generation)[3]Low (Often acts as a cytoprotective antioxidant)[5]
Genotoxicity Aneugenic (Tubulin depolymerization)[4]Typically non-genotoxic[6]
Metabolic Stability Prone to C2 oxidation and ring openingHigh stability due to C2 carbonyl
Clinical Adverse Events Hepatitis, Leukopenia, Seizures[3]Rare; dependent on specific N-substitutions

Self-Validating Experimental Methodologies

To objectively compare the toxicity of novel BZI and BZIO derivatives, standard 2D viability assays are insufficient. The following protocols are designed as self-validating systems to capture metabolism-dependent toxicity and structural aneugenicity.

ToxicityWorkflow N1 Compound Synthesis N2 3D HepG2 Spheroid Culture N1->N2 N3 CYP450 Induction & Dosing N2->N3 N4 High-Content Imaging N3->N4 N5 Genotoxicity Screening N3->N5

Workflow for evaluating metabolism-dependent hepatotoxicity and genotoxicity.

Protocol A: 3D Hepatic Spheroid Cytotoxicity Assay

Causality Focus: Standard 2D cultures rapidly lose CYP450 expression. 3D spheroids maintain metabolic competence, allowing the detection of metabolism-dependent hepatotoxicity driven by BZI reactive intermediates.

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes to force cellular aggregation.

  • Spheroid Maturation: Incubate for 72 hours. Validation Check: Spheroids must reach a diameter of ~300 µm to ensure tight junction formation and the development of a hypoxic core, mimicking in vivo liver architecture.

  • Compound Dosing: Treat spheroids with BZI and BZIO derivatives over a 7-point concentration gradient (0.1 µM to 100 µM) for 48 hours. Include Acetaminophen (APAP) as a positive control for CYP-mediated toxicity.

  • High-Content Imaging: Stain with Hoechst 33342 (nuclei), CellROX Green (ROS), and TMRM (mitochondrial membrane potential). Causality: Multiplexing these dyes allows you to differentiate between primary mitochondrial toxicity (loss of TMRM) and secondary necrotic pathways (ROS spike).

Protocol B: In Vitro Micronucleus Assay (Aneugenicity Screening)

Causality Focus: Because BZI compounds bind tubulin, they cause whole-chromosome loss during division. This assay isolates dividing cells to specifically quantify this aneugenic potential.

  • Cell Culture: Plate CHO-K1 (Chinese Hamster Ovary) cells. CHO cells are utilized due to their highly stable karyotype, making induced aneuploidy easily detectable.

  • Cytochalasin B Treatment: Add Cytochalasin B (3 µg/mL) simultaneously with the test compounds. Validation Check: Cytochalasin B blocks cytokinesis but allows nuclear division. This creates binucleated cells, ensuring that only cells that have undergone division during the exposure period are scored, eliminating false positives from pre-existing micronuclei.

  • Compound Exposure: Expose cells to the compounds for 24 hours to cover at least one full cell cycle.

  • Fixation and Scoring: Fix cells with methanol/acetic acid (3:1) and stain with Giemsa. Score 1,000 binucleated cells per condition. A statistically significant increase in micronuclei in BZI-treated cells compared to BZIO-treated cells confirms the tubulin-binding liability.

References

  • Modingam P, Faillie J-L, Campillo JT. "Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database." PLOS Neglected Tropical Diseases. 7

  • Wikipedia Contributors. "Benzimidazole." Wikipedia, The Free Encyclopedia. 1

  • Santa Cruz Biotechnology. "Benzimidazole Material Safety Data Sheet." scbt.com. 4

  • Natural Pigments. "Rublev Colours Benzimidazolone Yellow Pigment." naturalpigments.com. 6

  • PMC - NIH. "Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants." nih.gov. 5

  • Taylor & Francis. "Benzimidazole-based derivatives as privileged scaffold developed for the treatment of the RSV infection: a computational study exploring the potency and cytotoxicity profiles." tandfonline.com. 2

  • NeuroQuantology. "A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW." neuroquantology.com. 8

Sources

Safety Operating Guide

4-hydroxy-1H-benzo[d]imidazol-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one

As a critical intermediate in medicinal chemistry and drug development, 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one (CAS: 21331-43-1) requires precise handling and disposal protocols. Because it is a heterocyclic phenol, improper management can lead to environmental contamination, regulatory penalties, and laboratory safety hazards.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, accumulation, and final disposal of this compound, grounded in federal safety regulations and chemical causality.

Operational Causality: Why Specific Handling is Required

Before executing disposal procedures, it is vital to understand the chemical behavior of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one. The molecule features an electron-rich phenolic ring fused to a benzimidazolone core.

  • Inhalation and Dermal Hazards: As a solid powder, fine particulates can easily become airborne during weighing or transfer. Heterocyclic phenols are known mucosal and skin irritants. Protocol: All handling must occur within a certified chemical fume hood using standard nitrile gloves, safety goggles, and a lab coat.

  • Reactivity and Segregation: The hydroxyl group makes the compound susceptible to rapid oxidation. If mixed with strong oxidizing agents (e.g., nitric acid, peroxides, or permanganates) in a waste container, the electron-rich aromatic system can undergo a highly exothermic degradation reaction, potentially leading to thermal runaway or fire.

Step-by-Step Waste Management Methodology

To promote a safe workplace and protect the environment, laboratories must adhere to strict classification, accumulation, and disposal rules[1].

Phase 1: Source Minimization and Inventory Control

The first step in decreasing the amount of unwanted chemicals is careful purchasing and inventory management[2].

  • Track Inventory: Maintain an up-to-date chemical inventory to eliminate buying excess 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one[2].

  • Microscaling: Where possible, scale down synthetic reactions to reduce the overall volume of chemical waste generated[2].

Phase 2: Segregation and Satellite Accumulation

Mixing incompatible chemicals can lead to dangerous reactions; therefore, waste must be rigorously segregated[3].

  • Select the Container: Discard the chemical waste in containers made of the same material as those in which they were received[4]. For this compound, Glass or High-Density Polyethylene (HDPE) are required, as they provide excellent chemical resistance against organic residues[4].

  • Isolate: Categorize and label the waste strictly as a "Non-Halogenated Organic." Ensure it is kept entirely separate from oxidizers and strong acids.

  • Manage the SAA: Store the sealed container in a designated Satellite Accumulation Area (SAA). If the waste container is kept in a fume hood during active operations, it must be removed to an appropriate storage cabinet at the end of the day when the lab is not operating[1].

Phase 3: Lab Packing and Off-Site Transportation
  • Date the Label: The day the waste container becomes full, write the exact date on the hazardous waste label[1]. Federal and state regulations strictly enforce a brief window (often three days) to remove full containers from the lab[1].

  • Lab Packing: Engage a licensed hazardous waste management company. A trained technician will categorize the small waste containers, pad them with inert material, and over-pack them into larger, DOT-compliant drums to prevent leaks during transit[3].

Phase 4: Final Treatment and Disposal

The EPA's Waste Management Hierarchy dictates that the least preferred option is releasing waste into the environment; therefore, the chemical must be actively treated or destroyed[5].

  • Transport to TSDF: The lab-packed drums are transported to a dedicated Treatment, Storage, and Disposal Facility (TSDF)[6].

  • Incineration: At the disposal facility, the chemical undergoes high-temperature incineration[3]. This process completely oxidizes the carbon and nitrogen framework of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one into standard combustion gases, ensuring environmental responsibility and full regulatory compliance[3].

Quantitative Waste Management Parameters

Summarizing the logistical data ensures quick reference for Environmental Health and Safety (EHS) audits.

ParameterOperational Specification
Chemical Classification Non-halogenated organic solid / Heterocyclic phenol
Primary Container Compatibility Glass, High-Density Polyethylene (HDPE)
Incompatible Materials Strong oxidizing agents, strong bases
Maximum SAA Accumulation Time 3 days from the date the container is filled
Recommended Disposal Method High-temperature incineration (TSDF)
Spill Cleanup Absorbent Inert material (e.g., vermiculite, dry sand)

Workflow Visualization

The following diagram maps the logical progression of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one from waste generation to final destruction.

G Gen Waste Generation 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one Seg Chemical Segregation Isolate from Oxidizers Gen->Seg Pack Primary Containment HDPE or Glass Seg->Pack LabelLabel LabelLabel Pack->LabelLabel Label GHS & EPA Labeling Non-Halogenated Organic SAA Satellite Accumulation Area (SAA) Storage LabPack Lab Packing by Licensed Vendor SAA->LabPack Incinerate Off-site Incineration (EPA TSDF) LabPack->Incinerate LabelLabel->SAA

Workflow for the segregation, packaging, and disposal of 4-hydroxy-1H-benzo[d]imidazol-2(3H)-one.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.